Product packaging for Methyl(phenyl)phosphine oxide(Cat. No.:CAS No. 19315-13-0)

Methyl(phenyl)phosphine oxide

Cat. No.: B1610546
CAS No.: 19315-13-0
M. Wt: 139.11 g/mol
InChI Key: CKUALXJYIMVFON-UHFFFAOYSA-N
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Description

Methyl(phenyl)phosphine oxide (CAS 19315-13-0) is a valuable secondary phosphine oxide (SPO) of significant interest in modern organophosphorus chemistry. Its key research value lies in its role as a pivotal precursor for the synthesis of P-stereogenic phosphines, phosphine oxides, and phosphonium salts . These chiral derivatives are highly sought after for their widespread applications as ligands in transition metal catalysis and as organocatalysts in asymmetric synthesis . The compound exhibits bench stability, relatively low toxicity, and is odorless, making it a practical handle for synthetic manipulations . A defining characteristic of this SPO is its stereospecific functionalization; the P–H bond can be transformed into P-C or P-S bonds through reactions such as the Michaelis–Becker, Hirao, or Pudovik reactions, allowing for the construction of complex, enantiopure tertiary phosphine oxides and thiophosphinates without racemization . Furthermore, the >P(O)H functional group can undergo tautomerization to the >P(OH) form, enabling its use as a (pre)ligand in transition metal-catalyzed asymmetric transformations . Researchers will find this compound, with a molecular formula of C 7 H 9 OP and a molecular weight of 140.12 g/mol, to be a fundamental building block for constructing a library of chiral organophosphorus compounds . Handling and Storage: This product is offered for Research Use Only and is not intended for diagnostic or therapeutic uses. It requires specific storage conditions to maintain stability and should be kept in a dark place, sealed in dry conditions, and stored in a freezer at -20°C . Please refer to the Safety Data Sheet for detailed hazard and handling information prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8OP+ B1610546 Methyl(phenyl)phosphine oxide CAS No. 19315-13-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl-oxo-phenylphosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8OP/c1-9(8)7-5-3-2-4-6-7/h2-6H,1H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUALXJYIMVFON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[P+](=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OP+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60544339
Record name Methyl(oxo)phenylphosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19315-13-0
Record name Methyl(oxo)phenylphosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl Phenyl Phosphine Oxide and Its Derivatives

Mechanistic Pathways of Phosphine (B1218219) Oxidation and Stereocontrol

The synthesis of P-stereogenic phosphine oxides is a significant challenge as phosphorus is not a naturally occurring stereogenic center. researchgate.net The creation of these chiral centers often relies on synthetic strategies involving either resolution or asymmetric synthesis. researchgate.net Common methods include the use of chiral auxiliaries, stereospecific transformations of existing P-chiral compounds like secondary phosphine oxides (SPOs), and various resolution techniques (kinetic, dynamic kinetic, or classical). researchgate.netresearchgate.net

The oxidation of a tertiary phosphine to its corresponding phosphine oxide is a common transformation. However, controlling the stereochemistry at the phosphorus center during this step requires specific strategies. Stereospecific oxidation of P-chiral phosphines can be achieved with high fidelity, retaining the configuration at the phosphorus atom. mdpi.com For instance, the oxidation of chiral tertiary phosphines can proceed stereospecifically, preserving the enantiomeric purity of the starting material. mdpi.com

Alternatively, stereoselective synthesis can begin with achiral or racemic precursors. A key approach involves the dynamic kinetic resolution of lithiated phosphine oxides. york.ac.ukresearchgate.net This mechanism posits that diastereomeric lithiated phosphine oxides rapidly equilibrate. Their reaction with an electrophile proceeds through a transition state that favors one diastereomer, leading to high levels of stereocontrol in the final product. york.ac.ukresearchgate.net This method has proven effective when the groups at the chiral center have significantly different steric bulk and the electrophiles are ketones or esters. york.ac.ukresearchgate.net Visible-light-induced methods have also emerged as a powerful, mild, and ecologically benign strategy for creating P-chiral compounds. rsc.org

Metal-Catalyzed Carbon-Phosphorus Bond Formation Strategies

Transition metal catalysis has revolutionized the formation of carbon-phosphorus (C–P) bonds, providing efficient pathways to arylphosphine oxides and their derivatives from readily available starting materials. Catalytic systems based on palladium, nickel, and copper are prominent in this field. acs.org

Palladium-catalyzed cross-coupling reactions are among the most important methods for forming C–P bonds. nih.gov The Hirao reaction, which couples aryl halides with H-P(O) compounds, is a foundational method in this area. nih.gov This methodology has been expanded to include a wider range of electrophilic partners, such as aryl nonaflates, which can be prepared from abundant phenol (B47542) starting materials. nih.govacs.org The use of aryl nonaflates is particularly advantageous for complex molecules that exist primarily in phenolic form. nih.gov

Optimization studies have shown that the addition of sodium iodide can significantly accelerate these reactions, allowing for the rapid synthesis of a broad array of aryl phosphine oxides. nih.govacs.org The mechanism is believed to follow a standard oxidative addition-reductive elimination pathway. organic-chemistry.org While aryl iodides can be used as substrates, they sometimes lead to lower yields due to competing reduction of the ArPdI intermediate. nih.govacs.org In contrast, aryl nonaflates can provide higher yields despite longer reaction times under non-catalyzed conditions. nih.govacs.org Acylphosphines have also been introduced as air- and moisture-stable phosphination reagents for the palladium-catalyzed synthesis of trivalent phosphines, which can be subsequently oxidized to the desired phosphine oxides. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed C-P Coupling Reactions

Catalyst / Ligand Substrate 1 Substrate 2 Base / Additive Solvent Temp. (°C) Yield Citation
Pd(OAc)₂ / dppf Dichloroheterocycles Secondary Phosphine Oxides Cs₂CO₃ - - Moderate to Excellent researchgate.net
Pd(OAc)₂ Aryl Nonaflates Diphenylphosphine (B32561) Oxide NaI - 120 79% nih.govacs.org
Pd₂(dba)₃ / dppf ArBr / ArOTf Acylphosphines Cs₂CO₃ - - Good organic-chemistry.org
Pd(OAc)₂ Monohaloarenes Secondary Phosphine Oxides t-BuOK - - High to Excellent researchgate.net

Nickel-catalyzed phosphorylation has emerged as a cost-effective and efficient alternative for constructing C–P bonds. acs.org These methods often utilize readily available phenol derivatives, such as pivalates and tosylates, as substrates for cross-coupling with H-P(O) compounds like secondary phosphine oxides. organic-chemistry.orgresearchgate.net The reactions typically proceed in good to high yields and demonstrate broad substrate scope, accommodating both electron-rich and electron-deficient aryl groups. organic-chemistry.org

Recent advancements include electrochemical nickel-catalyzed cross-coupling reactions of aryl bromides with compounds such as ethyl phenylphosphinate and diphenylphosphine oxide. acs.org This electrochemical approach operates at room temperature using an undivided cell with inexpensive carbon electrodes, offering a mild and efficient route for C–P bond formation. acs.org The mechanism of these nickel-catalyzed reactions generally involves an oxidative addition, ligand exchange, and reductive elimination cycle. organic-chemistry.org The choice of base and solvent is crucial, with combinations like cesium carbonate in toluene (B28343) often providing optimal results. organic-chemistry.org

Table 2: Examples of Nickel-Catalyzed Phosphorylation Reactions

Catalyst / Ligand Substrate 1 Substrate 2 Base Solvent Temp. (°C) Yield Citation
Ni(cod)₂ / L3* (Het)aryl Tosylates Secondary Phosphine Oxides Pyridine - - Good to High researchgate.net
NiCl₂(dppp) Aryl Halides H-phosphonates - - 100-120 - acs.org
Ni catalyst Phenyl Pivalates Secondary Phosphine Oxides Cs₂CO₃ Toluene - up to 94% organic-chemistry.org
Electrochemical Aryl Bromides Ethyl Phenylphosphinate - - Room Temp. Moderate to High acs.org

*L3 = 1-(2-(di-tert-butylphosphanyl)phenyl)-4-methoxypiperidine

Copper-catalyzed reactions provide another versatile avenue for the synthesis of phosphine oxides. These methods include the oxidative cross-coupling of H-phosphine oxides with alkenes, affording valuable alkenylphosphine oxides. thieme-connect.com Copper catalysis also enables the synthesis of P-chiral tertiary phosphine oxides through a highly enantioselective dynamic kinetic intermolecular C–P coupling of secondary phosphine oxides (SPOs) with aryl iodides. thieme-connect.com This advanced strategy relies on the facile racemization of the SPO under the reaction conditions and the high enantioselectivity of the copper catalyst. thieme-connect.com

Furthermore, copper catalysts are effective in tandem reactions, such as the phosphination–decarboxylation–oxidation of alkynyl acids with H-phosphine oxides to produce β-ketophosphine oxides. rsc.org This process allows for the direct formation of a P-C bond and the construction of a keto group in a single operation. rsc.org Copper complexes in the presence of mild reducing agents like tetramethyldisiloxane (TMDS) can also be used for the selective reduction of tertiary phosphine oxides back to phosphines, which is useful for catalytic cycles where the phosphine is regenerated. organic-chemistry.orgacs.org

Table 3: Examples of Copper-Catalyzed Reactions for Phosphine Oxide Synthesis

Catalyst Reaction Type Substrates Key Features Yield Citation
CuCl₂·2H₂O Oxidative Cross-Coupling H(O)PPh₂ + Alkenes Synthesis of alkenylphosphine oxides Moderate to Good thieme-connect.com
Copper(I) Dynamic Kinetic C-P Coupling SPOs + Aryl Iodides Synthesis of P-chiral tertiary phosphine oxides High thieme-connect.com
CuSO₄·5H₂O Tandem Phosphination Alkynyl Acids + H-Phosphine Oxides Synthesis of β-ketophosphine oxides Good to Excellent rsc.org
Copper(OTf)₂ Reduction of Phosphine Oxides Tertiary/Secondary Phosphine Oxides + TMDS Regenerates phosphines from oxides up to 96% organic-chemistry.orgacs.org

Metal-Free and Organocatalytic Synthetic Protocols

To circumvent the use of transition metals, metal-free and organocatalytic methods have been developed for the synthesis of phosphine oxides. These approaches offer advantages in terms of cost, environmental impact, and reduced metal contamination in the final products. organic-chemistry.orgbeilstein-journals.org Strategies include reductions using inexpensive silanes catalyzed by organic molecules like diaryl phosphoric acids, and radical-mediated cyclizations. organic-chemistry.orgnih.gov

The phospha-Michael addition is a key P-C bond-forming reaction involving the addition of a P(O)-H species, such as a secondary phosphine oxide, to an α,β-unsaturated carbonyl compound. tandfonline.com This reaction can be performed under metal-free conditions, either thermally or with microwave assistance, sometimes without the need for a base or solvent. tandfonline.com

The reaction can also be part of a tandem or domino sequence. For example, a mercury(II) triflate-catalyzed tandem phospha-Michael addition/cyclization/dehydration of 2-hydroxychalcones with H-phosphine oxides has been used to prepare 4-phosphorylated 4H-chromenes. rsc.org Similarly, a metal-free, one-pot protocol involving the phospha-Michael addition/cyclization of H-phosphine oxides with in situ generated ortho-quinone methides leads to the synthesis of 3-phosphinoylbenzofurans. acs.org This latter method has also been extended to the asymmetric synthesis of optically pure products using a chiral H-phosphine oxide. acs.org Furthermore, cobalt-catalyzed asymmetric phospha-Michael reactions have been developed, using a chiral ligand to direct the addition of diarylphosphine oxides to electron-deficient alkenes with high enantioselectivity. rsc.org

Table 4: Examples of Phospha-Michael Addition Reactions

Catalyst / Conditions P-Reagent Michael Acceptor Product Type Yield Citation
Hg(OTf)₂ H-Phosphine Oxides 2-Hydroxychalcones 4-Phosphorylated 4H-Chromenes up to 99% rsc.org
Metal-Free / Thermal H-Phosphine Oxides ortho-Quinone Methides (in situ) 3-Phosphinoylbenzofurans up to 92% acs.org
Microwave / Base-Free Diphenylphosphine Oxide 16-Methylene-17-ketosteroids γ-Ketophosphine Oxides High tandfonline.com
Co-catalyst / Chiral Ligand Diarylphosphine Oxides Electron-deficient Alkenes Chiral Organophosphorus Compounds up to 99% rsc.org

Utilization of Hypervalent Iodine Reagents

Hypervalent iodine reagents have emerged as versatile and environmentally benign alternatives to heavy metal reagents in organic synthesis. Their application in the formation of P-C bonds for the synthesis of phosphine oxides is an area of growing interest. Arylation of phosphorus compounds using diaryliodonium salts represents a significant transition-metal-free method. For instance, the arylation of aminophosphorus substrates has been achieved using aryl(mesityl)iodonium salts to produce phosphine oxides. beilstein-journals.org

Mechanistic studies suggest that the reaction between a phosphine oxide and a hypervalent iodine reagent can initiate via deprotonation of the phosphine oxide by a base. diva-portal.org This is followed by the formation of an intermediate where the oxygen atom of the phosphine oxide coordinates to the iodine center, facilitating subsequent reactions. diva-portal.org

Furthermore, hypervalent iodine(III) fluorides, such as p-TolIF₂, can react with diaryl- or dialkylphosphine oxides. acs.org In a related application, specialized hypervalent iodine(V) reagents, like the (2-iodylphenyl)diphenylphosphine oxide, have been shown to oxidize triphenylphosphine (B44618) to triphenylphosphine oxide, demonstrating the reactivity of these reagents in transformations at the phosphorus center. researchgate.net These methods highlight the potential of hypervalent iodine compounds to facilitate the synthesis of phosphine oxides, including functionalized derivatives, under mild and metal-free conditions. beilstein-journals.orgdiva-portal.org

Visible-Light-Induced Synthesis

Visible-light-mediated transformations are considered a powerful and sustainable strategy for constructing complex molecules. rsc.org This approach has been explored for the synthesis of P-chiral phosphine oxides through C-P bond formation. rsc.orgnih.gov A notable study demonstrated a visible-light-promoted C–P cross-coupling reaction between heteroaryl chlorides and P-stereogenic secondary phosphine oxides, such as (R)-tert-butyl(phenyl)phosphine oxide. nih.gov This reaction proceeds without the need for a transition metal or a photoredox catalyst and can be conducted under an air atmosphere. rsc.orgnih.gov

The proposed mechanism involves the formation of a diradical intermediate following intersystem crossing and single electron transfer under visible light irradiation. rsc.orgnih.gov While this method was successful for a range of P-chiral heteroaryl phosphine oxides with high enantiomeric excess, its applicability to methyl(phenyl)phosphine oxide was found to be limited. nih.gov Under the optimized reaction conditions that were effective for other substrates, the desired product from the reaction with this compound was scarcely observed. nih.gov

SubstrateConditionsOutcomeReference
(R)-tert-butyl(phenyl)phosphine oxide + 2-chloropyridinetBuOK, visible-lightrac-2 in 54% yield nih.gov
(R)-tert-butyl(phenyl)phosphine oxide + 2-chloropyridinetBuOK, visible-light, airrac-2 in 84% yield nih.gov
This compoundOptimized conditionsProduct scarcely observed nih.gov

Stereoselective and Enantioselective Synthesis of P-Stereogenic this compound Analogs

Chiral Auxiliary-Mediated Asymmetric Induction

The use of chiral auxiliaries is a cornerstone strategy for the asymmetric synthesis of P-stereogenic compounds. nsf.gov This method typically involves the reaction of a prochiral phosphorus electrophile, such as dichlorophosphines (e.g., t-BuPCl₂), with a stoichiometric amount of a chiral auxiliary, often an alcohol or an amine, to form two diastereomers. nsf.govmcgill.ca These diastereomers can then be separated, and the chiral auxiliary is subsequently displaced by a nucleophile, like a Grignard reagent, to yield the desired enantiomerically enriched phosphine oxide. nsf.govmcgill.ca The success of this approach hinges on the ability to achieve stereospecific displacement of the auxiliary, which typically occurs with inversion of configuration at the phosphorus center. nsf.govresearchgate.net

Phenol-based auxiliaries have proven particularly effective. For example, a one-pot, two-step synthesis using (R)-N-(1-(5-chloro-2-hydroxyphenyl)ethyl)-4-methylbenzenesulfonamide as the chiral auxiliary with t-BuPCl₂ leads to a stable P-chiral H-phosphinate building block with high diastereomeric purity. mcgill.ca This intermediate can then react with various Grignard reagents to produce a library of P-chiral secondary phosphine oxides (SPOs) or be treated in situ with electrophiles to furnish tertiary phosphine oxides (TPOs) in high enantiomeric purity. mcgill.ca This modular approach avoids the use of highly reactive organolithium reagents and provides a versatile route to sterically hindered P-chiral phosphine compounds. mcgill.ca

Optical Resolution Techniques for Racemic Phosphine Oxides

Classical resolution, which involves the formation and separation of crystalline diastereomeric complexes, is a well-established method for obtaining enantiomerically pure P-stereogenic secondary phosphine oxides (SPOs). nih.govacs.org This technique relies on the use of a chiral resolving agent that forms a stable, separable complex with one enantiomer of the racemic phosphine oxide. nih.govacs.org

TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) derivatives have been successfully employed as resolving agents for a variety of P-stereogenic SPOs. nih.govacs.org In one study, racemic (2-methylphenyl)phenylphosphine oxide was resolved using (R,R)-spiro-TADDOL in 2-propanol. acs.org The diastereomeric complex of the (S)-phosphine oxide with the resolving agent crystallized, allowing for its separation and subsequent recovery of the enantiopure SPO with an enantiomeric excess (ee) greater than 98%. nih.govacs.org This method has been applied to a range of SPOs, with several derivatives prepared with ee values exceeding 79%. nih.gov

Another effective class of resolving agents are tartaric acid derivatives. mdpi.com The acidic calcium salt of O,O'-dibenzoyl-(2R,3R)-tartaric acid [Ca(H-DBTA)₂] has been used for the optical resolution of dialkyl-arylphosphine oxides. mdpi.com The efficiency of this resolution is often dependent on the choice of solvent, which can significantly influence the chiral discrimination and crystallization process. mdpi.comresearchgate.net For example, the resolution of α-hydroxyethyl-diphenylphosphine oxide showed that while no discrimination occurred in solvents like THF or acetonitrile, effective resolution was achieved in mixtures like ethyl acetate-ethanol. researchgate.net

Racemic Phosphine OxideResolving AgentSolventYield (%)Enantiomeric Excess (ee) (%)Reference
(2-Methylphenyl)-phenylphosphine oxide(R,R)-spiro-TADDOL2-Propanol65>98 (S-enantiomer) nih.gov, acs.org
Ethyl-phenyl-propylphosphine oxideCa(H-DBTA)₂VariousN/A>93 mdpi.com
Butyl-methyl-phenylphosphine oxideCa(H-DBTA)₂VariousN/A>93 mdpi.com
α-Hydroxyethyl-diphenylphosphine oxideCa(H-DBTA)₂EtOAc-EtOH4838 researchgate.net

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a powerful strategy that can theoretically convert a racemate entirely into a single enantiomer. This is achieved by combining a kinetic resolution with in situ racemization of the slower-reacting enantiomer. For P-stereogenic secondary phosphine oxides (SPOs), a DKR process was developed for tert-butyl(phenyl)phosphine oxide. nih.govacs.org This method employed a catalytic amount of iodine to promote the radical racemization of the SPO. nih.gov When this racemization was coupled with an optical resolution using O,O′-dibenzoyltartaric acid, it resulted in the nearly complete conversion of the racemate to (R)-t-Bu(Ph)P(O)H with high enantiomeric purity. nih.govacs.org However, despite these promising results, this specific direct resolution method has not been extended to other SPOs, leaving the enantiomers of tert-butyl-phenylphosphine oxide as the sole example prepared this way. nih.govacs.org

More recent advancements have explored electrochemical approaches. An oxidative DKR of trivalent phosphines to produce enantioenriched phosphine oxides has been described. chemrxiv.org This strategy uses substoichiometric chiral phosphate (B84403) salts as supporting electrolytes. The process relies on the rapid pyramidal inversion of an anodically generated phosphoniumyl radical cation, while the chiral electrolyte at the electrode-electrolyte interface provides enantioselective control during the rate-limiting nucleophilic addition step. chemrxiv.org Other DKR strategies have been successfully applied to related phosphorus compounds like phospholene oxides and phosphinic amides, demonstrating the broader potential of this approach in P-stereogenic synthesis. researchgate.netnih.gov

Desymmetrization of Prochiral Precursors

The desymmetrization of prochiral phosphorus compounds is an efficient and atom-economical strategy for accessing P-stereogenic molecules. acs.orgchinesechemsoc.org This approach involves the enantioselective transformation of a prochiral substrate containing two identical, enantiotopic groups attached to the phosphorus atom.

One prominent method involves the deprotonation of prochiral phosphinanone derivatives using a chiral lithium amide base, followed by trapping of the resulting enolate. acs.org For example, the desymmetrization of 1-thio-1-phenylphosphinan-4-one using a chiral lithium amide derived from (S,S)-bis(α-phenylethyl)amine at low temperatures (-90 °C) yielded the corresponding silyl (B83357) enol ether with up to 87% ee. acs.org The enantioselectivity of this reaction is highly dependent on the structure of the chiral amine, the reaction temperature, and the stoichiometry. acs.org

Biocatalysis offers another avenue for desymmetrization. Prochiral bis(2-hydroxymethylphenyl)phosphines and their corresponding P-sulfides have been desymmetrized through enzyme-catalyzed asymmetric acetylation. mdpi.com Using lipases as biocatalysts, one of the two hydroxymethyl groups is selectively acetylated, yielding monoacetylated products with enantiomeric excess. mdpi.com

Furthermore, transition-metal catalysis has been employed in desymmetrization reactions. A cooperative catalysis system using palladium and a chiral norbornene has been developed for the desymmetrization of prochiral phosphinamides via a two-component annulation with aryl iodides. chinesechemsoc.org Similarly, chiral squaramide has been used as an organocatalyst for the desymmetrizing asymmetric ortho-selective mono-bromination of bisphenol phosphine oxides, affording products with excellent yields and enantioselectivities (up to 98.5:1.5 e.r.). researchgate.net These varied approaches demonstrate the versatility of desymmetrization for the synthesis of complex P-chiral phosphine oxides and their precursors. nih.govrsc.org

Green Chemistry Principles and Sustainable Synthesis Approaches

The development of synthetic routes for this compound and its derivatives has increasingly focused on the integration of green chemistry principles to minimize environmental impact and enhance sustainability. These approaches prioritize atom economy, the use of safer solvents and reagents, energy efficiency, and the application of catalytic methods.

A significant advancement in the sustainable synthesis of phosphine oxides is the use of mechanochemistry, which allows for solvent-free reactions. For instance, the deoxygenation of phosphine oxides, a key step in the recycling of phosphine oxide byproducts from reactions like the Wittig and Mitsunobu reactions, can be achieved efficiently without the use of potentially harmful organic solvents. rsc.orgresearchgate.net High-temperature mechanochemical protocols using hydrosilanes have demonstrated rapid and quantitative conversion of phosphine oxides to phosphines within minutes, a substantial improvement over traditional solution-based methods that often require long reaction times and inert atmospheres. rsc.orgresearchgate.net

Catalysis plays a pivotal role in the green synthesis of phosphine oxides. Metal-catalyzed cross-coupling reactions are prominent, with palladium, nickel, and copper complexes being widely used to form the crucial P-C bond. organic-chemistry.org These catalytic systems offer high efficiency and selectivity, reducing the need for stoichiometric reagents and minimizing waste. For example, nickel-catalyzed coupling of arylboronic acids with H-phosphine oxides provides a powerful method for synthesizing triarylphosphine oxides in very good yields. organic-chemistry.org Furthermore, the development of photocatalytic methods, utilizing visible light as a renewable energy source, represents a significant step towards more environmentally benign syntheses. nih.govrsc.org These reactions can often be conducted under mild, ambient conditions, sometimes even in the open air, thereby avoiding the need for inert gas atmospheres and high temperatures. nih.gov

The principle of atom economy is addressed through reactions like the free-radical addition of phosphine to vinyl ethers, which provides a convenient and atom-efficient route to functionalized phosphines that can then be oxidized to the corresponding phosphine oxides. bohrium.com This method avoids the generation of stoichiometric byproducts, a common issue in many classical synthetic transformations.

The use of environmentally benign solvents is another cornerstone of green synthesis. While solvent-free methods are ideal, when a solvent is necessary, water is an increasingly popular choice. sdsu.edu The "on water" Wittig reaction, for example, demonstrates the potential of aqueous media to facilitate organic reactions, often with enhanced reactivity. sdsu.edu Other greener solvent alternatives include polyethylene (B3416737) glycol (PEG) and ionic liquids, which offer advantages such as low volatility, thermal stability, and recyclability. researchgate.net

Electrochemical methods are also emerging as a powerful tool for the sustainable synthesis of organophosphorus compounds, including phosphine oxides. beilstein-journals.org These methods often proceed under mild conditions without the need for external oxidants or reductants, relying instead on electricity as a clean reagent. beilstein-journals.org

Recent research has also focused on the deoxygenation of phosphine oxides under green conditions, such as using microwave irradiation in solvent-free systems. researchgate.netresearchgate.net The use of microwave technology can dramatically reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net

These green and sustainable approaches are not only environmentally beneficial but also often lead to more efficient and cost-effective synthetic processes for obtaining this compound and its derivatives. The continuous development in this area is crucial for the future of organophosphorus chemistry.

Research Findings on Sustainable Synthesis of Phenyl-substituted Phosphine Oxides

The following table summarizes key findings from recent research on the green and sustainable synthesis of various phenyl-substituted phosphine oxides, illustrating the application of the principles discussed above.

Product/DerivativeSynthetic MethodGreen Chemistry Principle(s)Key FindingsReference(s)
Tertiary Phosphines (from Phosphine Oxides)Mechanochemical deoxygenation with hydrosilanesSolvent-free, energy-efficientQuantitative conversion in 30 minutes in air. rsc.orgresearchgate.net
Diarylmethyl Phosphine OxidesPhospha-Michael addition to in situ generated o-quinone methidesMetal-free, mild conditionsUp to 92% yield with simple experimental procedures. nih.gov
P-chiral Heteroaryl Phosphine OxidesVisible-light-induced C-P cross-couplingMetal-free, catalyst-free, use of visible light, air conditionsModerate to high yields with excellent enantiomeric excess (≥97%). nih.gov
Tris(2-organyloxyethyl)phosphine OxidesFree-radical addition of phosphine to vinyl ethersAtom-economicConvenient synthesis of functionalized phosphines and their oxides. bohrium.com
Alkenes (via "on water" Wittig)Catalytic Wittig reaction using phosphine oxide catalyst in waterUse of water as a solvent, catalytic cycle improves atom economy3-Methyl-1-phenylphospholane oxide is a promising catalyst. sdsu.edu
Diaryl-phenylphosphine oxidesDeoxygenation with silanes under microwave irradiationSolvent-free, energy-efficient (microwave)Efficient deoxygenation without the need for a catalyst. researchgate.netresearchgate.net
1-Aminoalkylphosphine oxidesElectrochemical reaction of amides with diarylphosphine oxidesElectrochemical synthesis, catalyst-free, oxidant-freeGreen method for C-P bond formation. beilstein-journals.org

Coordination Chemistry and Ligand Design Principles of Phosphine Oxides

Elucidation of Metal Complexation Modes and Stability

The interaction between a phosphine (B1218219) oxide ligand and a metal center can be characterized by several coordination modes, each influencing the stability and properties of the complex.

The most fundamental interaction is monodentate coordination, where the phosphine oxide ligand binds to a single metal center exclusively through the phosphoryl oxygen atom. wikipedia.org This M-O bond is the primary interaction, classifying phosphine oxides as hard Lewis bases. Upon coordination, a notable change occurs in the P-O bond. Spectroscopic and crystallographic studies consistently show an elongation of the P-O bond and a decrease in its stretching frequency (ν(P=O)) in the infrared spectrum.

This phenomenon is attributed to the donation of electron density from the P=O bonding orbital to the metal center. This donation weakens the P-O bond, causing it to lengthen. For instance, in free triphenylphosphine (B44618) oxide, the P-O bond distance is approximately 1.48 Å. Upon coordination to a nickel(II) center in NiCl₂[OP(C₆H₅)₃]₂, this bond elongates to 1.51 Å. wikipedia.org This trend is a hallmark of phosphine oxide coordination and is consistent with the stabilization of the ionic resonance structure (P⁺-O⁻) upon complexation. wikipedia.org The geometry at the phosphorus atom remains tetrahedral. wikipedia.org Methyl(phenyl)phosphine oxide is expected to behave similarly, coordinating through its oxygen atom to form stable complexes with a variety of metal ions, particularly hard metal centers. wikipedia.org

Table 1: Comparison of P-O Bond Distances in Free and Coordinated Triphenylphosphine Oxide

Compound P-O Bond Distance (Å) Metal Center Coordination Mode
Triphenylphosphine oxide (Free Ligand) ~1.48 N/A N/A
NiCl₂[OP(C₆H₅)₃]₂ ~1.51 Ni(II) Monodentate

This table illustrates the typical elongation of the P-O bond upon coordination, a principle applicable to phosphine oxides in general.

Hemilability is a crucial concept in modern ligand design, describing ligands that possess two or more potential donor sites with different coordination strengths. Mixed phosphine-phosphine oxide ligands, often called bis-phosphine monoxides (BPMOs), are archetypal hemilabile systems. acs.orgacs.org These ligands contain a "soft" phosphine donor (PR₂) and a "hard" phosphine oxide donor (P(O)R₂). researchgate.net

This hard/soft disparity allows the ligand to exhibit flexible coordination behavior. It can act as a strong, bidentate chelating ligand, binding to a metal center through both the phosphorus and oxygen atoms. Alternatively, the weaker phosphine oxide group can dissociate, leaving an open coordination site on the metal while the ligand remains tethered through the stronger phosphine-metal bond. rsc.org This ability to reversibly open a coordination site is vital in many catalytic cycles, facilitating substrate binding and product release.

Typical hemilabile phosphine-phosphine oxide ligands have the general structure R₂P-Y-P(O)R'₂, where Y is a bridging group. acs.org The flexibility and coordination behavior of these ligands have proven valuable in catalysis, including in asymmetric synthesis where the unique electronic and steric environment can lead to enhanced enantioselectivity compared to their parent bis(phosphine) ligands. rsc.org

The phosphoryl oxygen of a phosphine oxide is a potent hydrogen bond acceptor. This property is exploited in supramolecular chemistry to construct large, well-defined assemblies through non-covalent interactions. acs.org The P=O group can interact with hydrogen bond donors, such as alcohols or the N-H groups of amides and ureas, to guide the self-assembly of complex architectures. rsc.orgd-nb.info

For example, recognition-encoded oligomers have been designed where phosphine oxide units act as H-bond acceptors (A) that pair specifically with H-bond donor (D) units on a complementary strand to form stable, double-helix-like duplexes. rsc.org In another instance, secondary phosphine oxides have been shown to form one-dimensional supramolecular chains through O-H···O=P hydrogen bonds. researchgate.net This coordination-driven self-assembly has been used to create novel, multicomponent supramolecular coordination complexes (SCCs), demonstrating that the phosphine oxide moiety is a powerful tool for building organized molecular systems. acs.orgnih.gov

Electronic and Steric Modulations in Ligand Architectures

The reactivity and stability of metal complexes containing phosphine oxide ligands are profoundly influenced by the electronic and steric nature of the substituents on the phosphorus atom. libretexts.org By systematically varying these substituents, ligands can be fine-tuned for specific applications.

Electronic Effects: The electronic nature of the substituents determines the basicity of the phosphoryl oxygen. Electron-donating groups (EDGs), such as alkyl groups, increase the electron density on the phosphorus and, consequently, on the oxygen atom. This makes the oxygen a stronger Lewis base, leading to a stronger M-O bond. Conversely, electron-withdrawing groups (EWGs), like aryl or fluoroalkyl groups, decrease the electron density on the oxygen, reducing its basicity and weakening the M-O bond. wikipedia.org

In this compound, the methyl group acts as an electron-donating group, while the phenyl group is generally considered more electron-withdrawing than alkyl groups. libretexts.org This asymmetry results in electronic properties that are intermediate between those of trimethylphosphine (B1194731) oxide and triphenylphosphine oxide. The ability to precisely modulate the electronic character of the ligand by varying substituents is a cornerstone of ligand design. manchester.ac.uk

Steric Effects: The steric bulk of the substituents around the phosphorus atom plays a critical role in controlling the coordination environment of the metal center. This is often quantified by Tolman's cone angle, a measure of the solid angle occupied by the ligand at the metal center. libretexts.org Larger, bulkier substituents create more steric hindrance, which can influence the number of ligands that can coordinate to the metal, affect the geometry of the complex, and accelerate reductive elimination steps in catalytic cycles. sci-hub.se The methyl group is sterically small, whereas the phenyl group is bulkier. This allows for a balance of steric properties in ligands like this compound.

Table 2: Conceptual Influence of Substituents on Phosphine Oxide Ligand Properties

Substituent Type Electronic Effect Basicity of P=O Steric Effect (Cone Angle)
Alkyl (e.g., Methyl) Electron-Donating Increased Generally Smaller
Aryl (e.g., Phenyl) Electron-Withdrawing (relative to alkyl) Decreased Generally Larger

This table provides a generalized overview of how different substituent classes modulate the key properties of phosphine-based ligands.

Rational Design of Phosphine Oxide Ligands for Specific Reactivity

The rational design of phosphine oxide ligands leverages the fundamental principles of coordination chemistry, stability, and steric/electronic effects to create ligands tailored for specific catalytic transformations. sci-hub.senih.gov By understanding how the ligand architecture influences the metal center, chemists can develop more active, selective, and robust catalysts.

A key strategy involves the use of hemilabile phosphine-phosphine oxide ligands. Mechanistic studies have revealed that for certain palladium-catalyzed reactions, the in situ mono-oxidation of a bis(phosphine) ligand to its corresponding bis-phosphine monoxide (BPMO) is critical for catalytic activity. rsc.orgrsc.org This insight led to the rational design of pre-catalysts that already contain the BPMO ligand, ensuring reliable and efficient catalyst activation. rsc.org

In the field of supramolecular catalysis, phosphine oxides have been used to optimize catalyst-substrate interactions. In one study on rhodium-catalyzed asymmetric hydrogenation, a urea (B33335) hydrogen bond acceptor on a ligand was replaced by a phosphine oxide. d-nb.infonih.gov This change, predicted by DFT calculations, resulted in a stronger hydrogen bond between the catalyst and substrate, leading to an experimentally confirmed increase in the reaction rate without compromising the structure of the catalyst-substrate complex. nih.gov This work exemplifies how a deep mechanistic understanding allows for the in silico design and subsequent synthesis of superior catalysts. The ability to fine-tune both the hard-soft nature and the steric and electronic profiles makes phosphine oxides, including unsymmetrical variants like this compound, highly valuable and versatile platforms for modern ligand design.

Catalytic Applications in Organic Transformations Utilizing Phosphine Oxides

Role as Ligands in Transition Metal Catalysis

Phosphine (B1218219) oxides, traditionally viewed as stable byproducts, have found a new role as effective ligands in transition metal catalysis. They are classified as hard Lewis bases and typically coordinate to metal centers through the oxygen atom. wikipedia.orgwikiwand.com This interaction can stabilize the metal complex, prevent catalyst decomposition through agglomeration or oxidation, and modulate the metal's catalytic activity. nih.gov The coordination of the phosphine oxide to the metal center is often labile, a property that is crucial for catalytic turnover. wikipedia.orgwikiwand.comnih.gov Mixed phosphine-phosphine oxide ligands, in particular, exhibit hemilability, where the "hard" phosphine oxide end can reversibly dissociate, creating a vacant coordination site on the metal for substrate binding. wikipedia.orgwikiwand.comacs.org

Secondary phosphine oxides, which exist in tautomeric equilibrium with phosphinous acids, have been identified as excellent pre-ligands for palladium- and nickel-catalyzed cross-coupling reactions. researchgate.netrsc.orgnih.gov These systems have proven effective for the formation of carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds, even with challenging substrates like unactivated aryl chlorides. researchgate.netnih.gov The in situ formation of the active catalyst involves the phosphine oxide tautomerizing to the phosphinous acid, which then coordinates to the metal center.

In palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, phosphine oxides like triphenylphosphine (B44618) oxide have been shown to act as stabilizing ligands. nih.gov They prevent the precipitation of palladium black and can lead to significantly faster reaction rates compared to traditional phosphine ligands or ligandless conditions. nih.gov This stabilizing effect is attributed to the weak, labile coordination of the phosphine oxide to the palladium catalyst. nih.gov

Table 1: Examples of Phosphine Oxide Ligands in Cross-Coupling Reactions

Catalyst SystemReaction TypeSubstratesKey Finding
Pd(OAc)₂ / Diarylphosphine oxideC-C, C-N, C-S CouplingAryl chlorides, Amines, ThiolsFirst use of secondary phosphine oxides as pre-ligands for cross-coupling of unactivated aryl chlorides. researchgate.netnih.gov
Pd(dba)₂ / Triphenylphosphine oxideHiyama CouplingAryl bromides, ArylsilanolatesPhosphine oxide serves as a labile, stabilizing ligand, increasing reaction rates and preventing catalyst decomposition. nih.gov
Pd(PPh₃)₄ / tert-Butylphenylphosphine oxideC-P CouplingAryl iodides/bromidesStereoretentive cross-coupling to form P-chiral phosphine oxides with high yields and enantiomeric excess. researchgate.net

Hydrogenation and Hydrosilylation Processes

While the primary role of phosphines is more established in hydrogenation and hydrosilylation, phosphine oxides contribute to these processes, often by influencing catalyst stability and longevity. In some catalytic systems, the phosphine ligand can be oxidized to the corresponding phosphine oxide during the reaction. For instance, in certain ruthenium-pincer complex-catalyzed hydrogenations, the formation of phosphine oxide has been observed, sometimes correlating with catalyst decomposition. nih.govacs.org

However, specially designed phosphine oxide ligands have been developed to enhance catalytic activity. Cobalt complexes bearing siloxane-containing phosphine oxide ligands have demonstrated improved performance in the hydrosilylation of olefins, benefiting from enhanced solubility and stability under mild reaction conditions. rsc.org Frustrated Lewis Pairs (FLPs), consisting of a phosphine and a Lewis acid, can catalyze hydrosilylation and subsequent hydrogenation, where the interaction of the components is key to the reactivity. researchgate.net

The coordination of a phosphine oxide ligand activates a metal center primarily through electronic effects and by promoting ligand dissociation. As hard Lewis bases, phosphine oxides preferentially bind to hard metal centers. wikipedia.org This interaction alters the electronic environment of the metal, which can enhance its reactivity in key catalytic steps like oxidative addition. Upon coordination, the P-O bond of the phosphine oxide elongates, indicating a transfer of electron density to the metal and stabilization of the complex. wikipedia.orgwikiwand.com

The lability of the metal-phosphine oxide bond is a critical feature. nih.gov A phosphine oxide can temporarily occupy a coordination site, preventing catalyst deactivation. When a substrate approaches, the weakly bound phosphine oxide can dissociate, opening a site for the substrate to bind and react. This is a key principle behind the utility of hemilabile ligands, where the phosphine oxide moiety acts as a placeholder, reversibly detaching to facilitate the catalytic cycle. acs.orgresearchgate.net

Organocatalytic Pathways Mediated by Phosphine Oxides

In several cornerstone organocatalytic reactions, phosphines are used in stoichiometric amounts and are converted to phosphine oxides, which are generated as byproducts. nih.gov The thermodynamic driving force for these reactions is often the formation of the highly stable phosphorus-oxygen double bond in the phosphine oxide. nih.govru.nl Modern advancements have focused on rendering these processes catalytic by incorporating a reduction step that regenerates the active P(III) phosphine from the P(V) phosphine oxide byproduct in situ. ru.nlmdpi.com

The Wittig reaction is a classic method for synthesizing alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. wikipedia.org The reaction mechanism culminates in the formation of a four-membered oxaphosphetane intermediate, which decomposes to yield the desired alkene and a stoichiometric amount of a tertiary phosphine oxide. wikipedia.orgmasterorganicchemistry.com The high stability of the P=O bond in the phosphine oxide byproduct is the primary thermodynamic driver for this transformation. masterorganicchemistry.com

Catalytic versions of the Wittig reaction have been developed that utilize a phosphine oxide as a pre-catalyst. In these systems, a reducing agent, typically a silane (B1218182) such as phenylsilane, is added to the reaction mixture. mdpi.com The silane reduces the phosphine oxide generated in the olefination step back to the corresponding phosphine, which can then form a new ylide and participate in another catalytic cycle. mdpi.com This approach transforms a traditionally stoichiometric process into a more atom-economical catalytic one.

Table 2: Role of Phosphine Oxide in Wittig Olefination

Reaction TypeRole of Phosphine OxideKey Features
Stoichiometric WittigByproductFormation of the stable P=O bond drives the reaction to completion. wikipedia.orgmasterorganicchemistry.com
Catalytic WittigPre-catalystIn situ reduction with a silane regenerates the active phosphine catalyst from the phosphine oxide. mdpi.com

Mitsunobu and Staudinger Ligation Reactions

Similar to the Wittig reaction, the Mitsunobu and Staudinger reactions traditionally rely on the stoichiometric conversion of a phosphine to a phosphine oxide.

The Mitsunobu reaction enables the conversion of primary and secondary alcohols to a variety of functional groups, such as esters and azides, with inversion of stereochemistry. organic-chemistry.orgmissouri.edu The reaction mechanism involves the activation of the alcohol by a combination of a phosphine (typically triphenylphosphine) and an azodicarboxylate (e.g., DEAD). organic-chemistry.org The phosphine is oxidized to its corresponding oxide, which is generated as a byproduct that often complicates product purification. tcichemicals.com Catalytic variants have been developed that, like the catalytic Wittig reaction, incorporate an in situ reduction cycle to regenerate the phosphine from its oxide. mdpi.com

The Staudinger ligation is a reaction between an azide (B81097) and a phosphine to form an aza-ylide intermediate, which can then be trapped by an electrophile (like an ester) to form an amide bond. This reaction is a powerful tool for bioconjugation. The driving force is, once again, the formation of a stable phosphine oxide byproduct. mdpi.com Strategies to make the Staudinger ligation catalytic have been explored, focusing on the reduction of the phosphine oxide to regenerate the active phosphine reagent. mdpi.com

Appel Reactions

The Appel reaction is a widely utilized organic transformation that converts alcohols to the corresponding alkyl halides using a combination of a tertiary phosphine, typically triphenylphosphine, and a tetrahalomethane like carbon tetrachloride. jk-sci.comwikipedia.org A key feature of the reaction mechanism is the formation of a phosphonium salt from the phosphine and the halide source. jk-sci.comwikipedia.org The alcohol then reacts in a process that ultimately yields the desired alkyl halide and a stoichiometric amount of the corresponding phosphine oxide as a byproduct. wikipedia.orgrsc.org

The generation of a full equivalent of phosphine oxide waste presents a significant drawback, particularly in large-scale applications. wikipedia.orgresearchgate.net This has driven research into developing a catalytic version of the Appel reaction. The central strategy for achieving this involves the in situ reduction of the phosphine oxide byproduct back to the active phosphine, thereby regenerating the catalyst for subsequent cycles. researchgate.netru.nl This approach transforms the role of the phosphorus compound from a stoichiometric reagent to a true catalyst.

While many studies focus on triphenylphosphine oxide, the principles are directly applicable to other phosphine oxides like methyl(phenyl)phosphine oxide. The catalytic cycle hinges on incorporating a reducing agent that is compatible with the reaction conditions and substrates. ru.nlresearchgate.net

Reagent/ComponentRole in Catalytic Appel Reaction
Alcohol (R-OH)Starting material
Tetrahalomethane (CX₄)Halogen source
Phosphine (e.g., Methyl(phenyl)phosphine)Catalyst (nucleophilic activator)
This compound Oxidized catalyst (byproduct)
Reducing Agent (e.g., Silanes)Regenerates the phosphine catalyst from the oxide
Alkyl Halide (R-X)Product

This table outlines the components of a catalytic Appel reaction, highlighting the cyclic role of the phosphine/phosphine oxide pair.

A more sustainable variation of the Appel reaction has been developed that uses a catalytic quantity of a phosphine which is then regenerated using oxalyl chloride. wikipedia.org The success of these catalytic systems relies on the efficient reduction of the phosphine oxide without interfering with the primary reaction. researchgate.netru.nl

Michael and Rauhut-Currier Reactions

Phosphines are effective nucleophilic catalysts for a variety of carbon-carbon bond-forming reactions, including the Michael addition and the Rauhut-Currier reaction. mdpi.comchemrxiv.orged.ac.uk In these transformations, the tertiary phosphine (a P(III) species) is the active catalyst, not the phosphine oxide (a P(V) species) like this compound. chemrxiv.orgrsc.org

The general mechanism for phosphine-catalyzed Michael additions involves the nucleophilic attack of the phosphine on an activated olefin (the Michael acceptor), which generates a zwitterionic intermediate. chemrxiv.orgorganic-chemistry.orgresearchgate.net This intermediate then acts as a base or a nucleophile to facilitate the addition of the Michael donor. chemrxiv.org Similarly, in the Rauhut-Currier reaction, the phosphine adds to an activated alkene to form an enolate that then adds to a second Michael acceptor. ed.ac.ukfigshare.com

In both catalytic cycles, the phosphine is regenerated at the end of the reaction. Therefore, this compound is not directly used as a catalyst. Instead, its corresponding phosphine, methyl(phenyl)phosphine, would be the active catalytic species. If any of the phosphine catalyst is oxidized during the reaction, this compound would be formed as a byproduct. For this compound to be involved in a catalytic system for these reactions, it would need to serve as a pre-catalyst, undergoing in situ reduction to generate the active methyl(phenyl)phosphine catalyst within the reaction vessel. mdpi.com

ReactionCatalystRole of Phosphine Oxide
Michael AdditionTertiary PhosphinePre-catalyst (if reduced in situ) or byproduct of catalyst oxidation
Rauhut-Currier ReactionTertiary PhosphinePre-catalyst (if reduced in situ) or byproduct of catalyst oxidation

This interactive data table clarifies the role of phosphines versus phosphine oxides in Michael and Rauhut-Currier reactions.

Strategies for In Situ Phosphine Oxide Reduction for Catalytic Cycles

A significant advancement in organophosphorus chemistry is the development of methods that render stoichiometric phosphine-mediated reactions, such as the Wittig, Mitsunobu, and Appel reactions, catalytic in phosphine. researchgate.net The core of this strategy is the in situ reduction of the phosphine oxide formed during the reaction, which regenerates the active P(III) catalyst. researchgate.netru.nl This approach avoids the generation of stoichiometric phosphine oxide waste and simplifies product purification. researchgate.net

The reduction of the thermodynamically stable P=O bond in phosphine oxides requires a potent reducing agent. researchgate.netru.nl Silanes, such as diphenylsilane, phenylsilane, and polymethylhydrosiloxane (B1170920) (PMHS), have emerged as effective reagents for this purpose under relatively mild conditions. ru.nlmdpi.comru.nl

The catalytic cycle can be summarized as follows:

The P(III) phosphine participates in the desired organic transformation (e.g., Appel reaction), yielding the product and the corresponding P(V) phosphine oxide.

A silane reducing agent present in the reaction mixture reduces the phosphine oxide back to the active P(V) phosphine.

The regenerated phosphine re-enters the catalytic cycle.

This methodology allows a compound like this compound to be used as a "pre-catalyst," which is reduced at the start of the reaction to generate the active phosphine species. mdpi.com The choice of reducing agent is critical; it must be selective for the phosphine oxide and not react with other functional groups present in the starting materials or products. ru.nl For example, while strong reducing agents like boranes can reduce phosphine oxides, their lack of functional group tolerance makes them unsuitable for many in situ applications. ru.nl The combination of oxalyl chloride as an activator and hexachlorodisilane (B81481) as a reducing agent has also been shown to effectively reduce phosphine oxides under mild conditions. nih.gov

Enantioselective Catalysis with Chiral this compound Analogs

P-stereogenic, or P-chiral, phosphines are a crucial class of ligands in asymmetric transition-metal catalysis. acs.orgnih.gov The synthesis of enantiomerically pure P-chiral phosphines, however, remains a significant challenge. acs.org An important and increasingly common strategy involves the synthesis of enantiopure P-chiral phosphine oxides, which are then reduced to the target phosphines. acs.org

Therefore, chiral analogs of this compound, where the phosphorus atom is a stereocenter, are highly valuable synthetic intermediates. acs.orgrsc.org Recent advances have enabled the catalytic, enantioselective synthesis of such P-chiral tertiary phosphine oxides. One notable method is the copper-catalyzed enantioselective arylation of secondary phosphine oxides with diaryliodonium salts. acs.org Other approaches include the desymmetrization of bisphenol compounds via asymmetric allylic alkylation and iridium-catalyzed C-H arylations. rsc.orgepfl.ch

Once the enantioenriched P-chiral phosphine oxide is obtained, it can be stereospecifically reduced to the corresponding P-chiral phosphine. acs.orgepfl.ch This reduction is often achieved with silanes or other reducing systems like a combination of methyl triflate (MeOTf) and lithium aluminum hydride (LiAlH₄). acs.org The resulting chiral phosphines can be used as ligands in a wide range of metal-catalyzed asymmetric reactions, including hydrogenations, cross-couplings, and allylic alkylations, to produce chiral molecules with high enantioselectivity. acs.orgnih.gov

Method for Chiral PO SynthesisResulting CompoundApplication
Cu-catalyzed enantioselective arylation acs.orgP-Chiral Tertiary Phosphine OxidePrecursor to P-chiral phosphine ligands
Asymmetric allylic alkylation rsc.orgOptically Active P-Stereogenic Phosphine OxidePrecursor to P-chiral phosphine ligands
Ir-catalyzed C-H arylation epfl.chP-Chiral and Axially-Chiral Biaryl Phosphine OxidesPrecursor to monodentate chiral phosphine ligands

This table summarizes modern methods for synthesizing chiral phosphine oxides and their ultimate application.

Heterogeneous Catalysis and Immobilized Phosphine Oxide Systems

To bridge the gap between homogeneous and heterogeneous catalysis, and to simplify catalyst recovery and reuse, phosphine oxides can be immobilized on solid supports. mdpi.comnih.gov This approach is particularly useful for catalytic systems that rely on the phosphine/phosphine oxide redox cycle.

One strategy involves anchoring phosphine oxide derivatives, such as triphenylphosphine oxide or phospholane (B1222863) oxide, onto materials with high surface areas like multiwalled carbon nanotubes (MWCNTs). mdpi.com These immobilized phosphine oxides can then serve as heterogeneous pre-catalysts. In the presence of a reducing agent like a phenylsilane, the supported phosphine oxide is reduced to the corresponding phosphine, which can then catalyze reactions such as the Wittig or Mitsunobu reaction. mdpi.com After the reaction, the supported phosphine oxide can be recovered by simple filtration, regenerated, and reused.

Another advanced approach involves the incorporation of phosphine moieties into the structure of metal-organic frameworks (MOFs). nih.govresearchgate.net These phosphine-functionalized MOFs (P-MOFs) are crystalline, porous materials that can act as robust heterogeneous catalysts. nih.gov The phosphine sites within the framework can be used to anchor metal catalysts, such as rhodium for hydroformylation, combining the activity of a homogeneous catalyst with the stability and recyclability of a heterogeneous one. researchgate.net

These immobilized systems offer several advantages:

Easy Separation: The catalyst is easily separated from the reaction mixture, simplifying product purification. mdpi.com

Recyclability: The solid-supported catalyst can be recovered and reused over multiple cycles. researchgate.net

Stability: Immobilization can enhance the stability of the catalytic species.

Furthermore, these phosphorus-decorated supports can also be used to create nanocomposites, for instance, by depositing palladium nanoparticles onto a phosphine-functionalized support to catalyze Heck reactions. mdpi.com

Theoretical and Computational Chemistry of Methyl Phenyl Phosphine Oxide

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical methods are powerful tools for understanding the intrinsic properties of molecules like methyl(phenyl)phosphine oxide at the electronic level. These computational approaches provide insights into molecular structure, bonding, and reactivity that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. nih.gov It is employed to determine the lowest energy structure (ground state geometry) by calculating the electron density. For this compound, DFT calculations are used to predict bond lengths, bond angles, and dihedral angles.

Table 1: Representative Geometric Parameters for a Secondary Phosphine (B1218219) Oxide Moiety (Based on Analogues)

Parameter Typical Value Description
P=O Bond Length ~1.49 Å The length of the double bond between phosphorus and oxygen.
P-C Bond Length ~1.82 Å The length of the single bond between phosphorus and carbon.
O=P-C Angle ~114-117° The angle between the phosphoryl oxygen and a carbon substituent.

Note: These values are derived from related structures like bis(2,4,6-trimethylphenyl)phosphine (B184252) oxide and serve as approximations for this compound. mdpi.com

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wikipedia.orgq-chem.com This method provides a detailed understanding of electron density distribution, atomic charges, and stabilizing electronic interactions within the molecule.

For this compound, NBO analysis elucidates the nature of the crucial P=O bond. It quantifies the bond's polarity by calculating the natural atomic charges on the phosphorus and oxygen atoms, revealing a significant charge separation with a partial positive charge on phosphorus and a partial negative charge on the highly electronegative oxygen.

Furthermore, NBO analysis describes the hybridization of the atomic orbitals that form the bonds. The phosphorus atom is typically found to have sp³-like hybrid orbitals forming the sigma bonds to the oxygen, methyl, and phenyl substituents. The analysis also identifies key donor-acceptor interactions, which represent electron delocalization from an occupied (donor) NBO to an unoccupied (acceptor) NBO. A significant interaction in phosphine oxides is the delocalization of electron density from the oxygen lone pairs into the antibonding P-C orbitals (LP(O) → σ*(P-C)). This interaction helps to stabilize the molecule and provides insight into the electronic communication between the phosphoryl group and the organic substituents. wisc.edursc.org

Table 2: Conceptual NBO Analysis Results for this compound

NBO Interaction Type Donor Orbital Acceptor Orbital Estimated Stabilization Energy (E(2)) Description
Hyperconjugation LP (O) σ* (P-Cphenyl) Moderate Delocalization from an oxygen lone pair to the antibonding P-C(phenyl) orbital, stabilizing the P-O bond.
Hyperconjugation LP (O) σ* (P-Cmethyl) Moderate Delocalization from an oxygen lone pair to the antibonding P-C(methyl) orbital.

Note: This table is illustrative of the types of interactions identified by NBO analysis. Actual energy values would require a specific calculation.

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its behavior in solution (solvation) and how it interacts with neighboring molecules. These simulations model the forces between molecules, including electrostatic interactions, van der Waals forces, and hydrogen bonds.

The solvation of this compound is dominated by the highly polar phosphoryl (P=O) group. The oxygen atom, with its significant partial negative charge, acts as a strong hydrogen bond acceptor. MD simulations in protic solvents like water or alcohols would show the formation of stable hydrogen bonds between the solvent's hydroxyl protons and the phosphine oxide's oxygen. The simulations can quantify the strength and lifetime of these interactions and reveal the structure of the solvent shell surrounding the molecule.

In non-polar solvents, intermolecular interactions would be governed by weaker dipole-dipole and dispersion forces. The phenyl group can also participate in π-π stacking interactions with other aromatic molecules. MD simulations can model these non-covalent interactions, which are crucial for understanding the compound's solubility, crystal packing, and behavior in complex environments. ifmo.ru For instance, simulations of similar polar molecules in lipid bilayers have been used to understand membrane permeability and disruption, demonstrating the power of MD to probe complex intermolecular processes. semanticscholar.org

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is an indispensable tool for investigating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify intermediates, locate transition states, and calculate energy barriers, providing a comprehensive picture of how a reaction proceeds.

A transition state is the highest energy point along a reaction pathway, representing the energetic bottleneck that must be overcome for reactants to become products. Computational methods, particularly DFT, are used to locate the precise geometry of a transition state and calculate its energy. chemistryviews.org The difference in energy between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate.

For reactions involving this compound, such as its reduction to methyl(phenyl)phosphine or its participation in addition reactions, computational studies can model the step-by-step transformation. acs.org For example, in a nucleophilic attack at the phosphorus center, calculations can characterize the transition state where the new bond is partially formed and an existing bond is partially broken. The calculated activation energy helps predict whether the reaction will be fast or slow under given conditions. These calculations were instrumental in understanding the mechanism of phosphine oxide reduction, where an iodophosphate intermediate was proposed based on DFT modeling. chemistryviews.org

Phosphine oxides can be involved in catalytic cycles, either as products, ligands, or intermediates. Computational chemistry plays a vital role in understanding and predicting the outcomes of these complex, multi-step processes. By calculating the energies of all intermediates and transition states in a proposed catalytic cycle, the most energetically favorable pathway can be identified. acs.org

This capability is particularly valuable for predicting selectivity (chemo-, regio-, and stereoselectivity). For instance, if a reaction involving this compound can lead to multiple products, DFT calculations can determine the activation energies for the pathways leading to each product. The pathway with the lowest activation energy will be the dominant one, thus allowing for a rational prediction of the major product. This predictive power is essential for designing more efficient and selective catalysts and for optimizing reaction conditions without extensive trial-and-error experimentation.

Computational Design and Screening of Novel Phosphine Oxide Ligands

The rational design and discovery of novel phosphine oxide ligands have been significantly accelerated by the integration of theoretical and computational chemistry. The vastness of chemical space, representing all conceivable molecules, makes traditional experimental synthesis and testing a time-consuming and resource-intensive endeavor. Computational approaches, such as high-throughput virtual screening (HTVS) and structure-based design, offer a powerful alternative to navigate this space efficiently, identify promising candidates, and prioritize experimental efforts. These in silico methods are pivotal in tailoring ligands for specific applications, ranging from catalysis and materials science to medicinal chemistry.

High-Throughput Virtual Screening (HTVS)

High-throughput virtual screening involves the automated assessment of large libraries of digital compounds against a computational model to predict their suitability for a specific function. This approach allows researchers to rapidly sift through thousands or even millions of potential ligand structures to identify a smaller, more manageable set of promising candidates for synthesis and experimental validation.

A common HTVS workflow begins with the creation of a virtual library of phosphine oxide derivatives. These libraries can be generated by enumerating substituents at various positions on a core scaffold, such as that of this compound. Subsequently, computational methods are employed to calculate a range of physicochemical descriptors for each molecule in the library. These descriptors, which can be steric (e.g., cone angle, buried volume) or electronic (e.g., HOMO/LUMO energies, charge distribution), are crucial for building quantitative structure-activity relationships (QSAR) or quantitative structure-property relationships (QSPR).

Quantum mechanical methods, particularly Density Functional Theory (DFT), are often used to accurately calculate these descriptors for a subset of the library. nih.govresearchgate.netresearchgate.net However, due to the computational cost of DFT, machine learning models are frequently trained on this high-fidelity data to predict the properties of the entire vast library with remarkable speed and accuracy. mdpi.com This data-driven strategy enables the systematic exploration of the ligand property space to accelerate the selection and design of new ligands for applications like catalysis. gessnergroup.com For instance, in silico spectral databases have been established to screen for thousands of organophosphorus compounds and their transformation products by predicting their mass spectrometry fragments, demonstrating the power of computational screening in analytical contexts. nih.govacs.org

Structure-Based and Property-Driven Design

In contrast to the broad search of HTVS, structure-based design is a more targeted approach that relies on detailed knowledge of a specific molecular target, such as an enzyme's active site or a metal's coordination sphere. This methodology is particularly prevalent in medicinal chemistry and in the design of extractants for specific metal ions.

Quantum-chemical modeling plays a crucial role in this process. For example, DFT calculations have been used to model the structure of phosphoryl-containing podands to design new, efficient extractants for f-block elements like uranium and thorium. nih.gov By analyzing the modeled complexes, researchers can understand the binding modes and energies, guiding the synthesis of ligands with improved extraction capabilities. Similarly, DFT and molecular mechanics have been used to design phosphine oxide-based extractants with high selectivity for Americium (Am) over Curium (Cm), where modeling revealed that differences in metal-nitrogen bond distances within the ligand's pseudo-cavity are responsible for the observed selectivity. rsc.org

In medicinal chemistry, computational simulation and analysis of crystal structures guide the rational design of potent and selective inhibitors. bldpharm.com For example, phosphine oxide-containing indenoquinolines have been developed as Topoisomerase I inhibitors for cancer therapy, with computational studies aiding in understanding their mechanism of action. nih.gov The unique structural features of the phosphine oxide group, such as its strong hydrogen-bond accepting capability, make it an attractive moiety for drug design, and computational tools are essential for optimizing these interactions to improve pharmacokinetic properties. bldpharm.comenamine.net

The design of materials with specific electronic properties also heavily relies on computational chemistry. Theoretical studies using DFT have been conducted to design novel triphenylphosphine (B44618) oxide derivatives for blue thermally activated delayed fluorescence (TADF) materials used in organic light-emitting diodes (OLEDs). nih.govresearchgate.net These calculations predict key properties like the energy difference between singlet and triplet states (ΔEST), which is critical for TADF performance, thereby guiding the synthesis of more efficient emitters. nih.gov

The table below summarizes various computational approaches used in the design and screening of novel phosphine oxide ligands.

Computational ApproachMethods/Software UsedTarget ApplicationKey Findings & Outcomes
High-Throughput Screening DFT, Machine Learning, QSAR/QSPRCatalysis, Materials DiscoveryRapid prediction of steric and electronic properties for vast virtual libraries, accelerating ligand selection. mdpi.comgessnergroup.com
Structure-Based Design DFT, Molecular Mechanics, X-ray Crystallography AnalysisMetal Extraction, Medicinal ChemistryDesign of selective extractants for f-block elements (Am, U, Th). nih.govrsc.org Development of potent and selective enzyme inhibitors. bldpharm.comnih.gov
In Silico Database Screening R package, MS² Fragment PredictionEnvironmental/Analytical ChemistryCreation of a database with over 3,500 organophosphorus compounds to identify transformation products in indoor environments. nih.govacs.org
Property-Driven Design DFT, Time-Dependent DFT (TD-DFT)Organic Electronics (OLEDs)Design of novel TADF materials by calculating HOMO/LUMO energies and singlet-triplet energy gaps to predict emission properties. nih.govresearchgate.net

These computational strategies have proven indispensable in modern chemistry. By predicting molecular properties and interactions in silico, they significantly reduce the number of compounds that need to be synthesized and tested experimentally, saving time and resources. This rational, data-driven design paradigm continues to push the boundaries of what is possible in the development of new phosphine oxide ligands and materials.

Advanced Spectroscopic and Diffraction Methodologies for Structural and Mechanistic Insights

Nuclear Magnetic Resonance Spectroscopic Strategies for Elucidation of Molecular Structures and Dynamics

NMR spectroscopy is a cornerstone technique for the structural analysis of phosphine (B1218219) oxides in solution. The presence of magnetically active nuclei such as ¹H, ¹³C, and ³¹P allows for a comprehensive characterization of the molecular framework.

Multi-nuclear NMR provides a complete picture of the electronic environment around the phosphorus center and its substituents. For methyldiphenylphosphine oxide, a close analog of methyl(phenyl)phosphine oxide, characteristic chemical shifts and coupling constants are observed.

¹H NMR: The proton spectrum reveals signals for both the methyl and phenyl protons. The methyl protons typically appear as a doublet due to coupling with the ³¹P nucleus. The aromatic protons of the phenyl groups appear as multiplets in the downfield region of the spectrum chemicalbook.com.

¹³C NMR: In the carbon spectrum, all unique carbon atoms are resolved. The carbon atoms of the phenyl and methyl groups exhibit coupling to the ³¹P nucleus, which is invaluable for assignment. The ipso-carbon of the phenyl ring shows a particularly large ¹JCP coupling constant mdpi.com.

³¹P NMR: The phosphorus-31 nucleus is highly sensitive and provides a wide chemical shift range, making it an excellent probe for the local electronic environment. The chemical shift for phosphine oxides is found in a characteristic downfield region rsc.org. For instance, the ³¹P{¹H} NMR spectrum of bis(2,4,6-trimethylphenyl)phosphine (B184252) oxide shows a single resonance at 10.1 ppm mdpi.com. The chemical shift is sensitive to substituent effects and complexation.

The following table summarizes typical NMR data for methyldiphenylphosphine oxide.

NucleusChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)Assignment
¹H 7.73MultipletAromatic (ortho-protons)
7.51MultipletAromatic (para-protons)
7.47MultipletAromatic (meta-protons)
2.02DoubletMethyl (CH₃)
¹³C 141.9Doublet, ⁴JCP = 2.7Aromatic (para-carbon)
141.7Doublet, ²JCP = 10.4Aromatic (ortho-carbon)
130.5Doublet, ³JCP = 11.0Aromatic (meta-carbon)
126.4Doublet, ¹JCP = 100.1Aromatic (ipso-carbon)
21.1Doublet, ⁵JCP = 1.0Methyl (ortho-substituent)
³¹P ~30Singlet (in decoupled spectrum)P=O

Note: Data is representative and compiled from analogous structures like methyldiphenylphosphine oxide and substituted aryl phosphine oxides chemicalbook.commdpi.comchemicalbook.com.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and determining through-bond and through-space correlations.

COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks within the phenyl rings.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, aiding in the assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (e.g., from methyl protons to the ipso-carbon of the phenyl ring), which helps to piece together the molecular structure.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of nuclei. For P-stereogenic phosphine oxides, these experiments can be used to determine the relative stereochemistry. Chiral host systems have also been employed to establish the absolute stereochemistry of P-chiral compounds using 2D NMR techniques rsc.org.

Pulsed-Field Gradient (PFG) NMR is a powerful non-invasive technique used to measure the translational diffusion of molecules in solution. This method can provide valuable information on the size and shape of molecules and their aggregation or complex formation. By measuring the diffusion coefficient of this compound in various solvents or in the presence of a potential binding partner, one can study self-association or the formation of intermolecular complexes. A decrease in the diffusion coefficient upon addition of a binding partner would indicate the formation of a larger entity, allowing for the determination of binding stoichiometry and association constants.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characteristics

For phosphine oxides, the most prominent feature in the Infrared (IR) spectrum is the strong absorption band corresponding to the P=O stretching vibration (νP=O) mdpi.comokstate.edu. This band is typically found in the region of 1150-1250 cm⁻¹. Its precise frequency is sensitive to the nature of the substituents on the phosphorus atom. In addition to the P=O stretch, IR and Raman spectra show characteristic bands for P-C (phenyl) stretching and various vibrations of the aromatic rings sdstate.edu.

Vibrational ModeTypical Wavenumber (cm⁻¹)Intensity
P=O Stretch1150 - 1250Strong
P-C (Aryl) Stretch990 - 1010Medium
C-H (Aromatic) Stretch3000 - 3100Medium-Weak
C=C (Aromatic) Ring Stretch1400 - 1600Medium-Strong

The frequency of the P=O stretching vibration is an excellent indicator of intermolecular interactions, particularly hydrogen and halogen bonding, where the phosphoryl oxygen acts as an electron donor mdpi.com. When this compound participates in such bonding, electron density is drawn from the P=O bond, leading to its weakening. This bond weakening results in a decrease in the vibrational force constant and, consequently, a shift of the P=O stretching band to a lower frequency (a redshift) in the IR spectrum mdpi.comresearchgate.net. The magnitude of this shift (ΔνP=O) correlates with the strength of the intermolecular interaction; a larger shift indicates a stronger bond mdpi.com. This phenomenon allows IR spectroscopy to be used as a quantitative tool to study the thermodynamics of complex formation researchgate.net.

X-ray Crystallographic Analysis for Conformation and Intermolecular Interactions

Studies on analogous tertiary phosphine oxides show a tetracoordinate, pseudo-tetrahedral geometry around the central phosphorus atom mdpi.com. The P=O bond is the shortest and strongest bond to phosphorus. For example, in bis(2,4,6-trimethylphenyl)phosphine oxide, the P=O bond length is 1.4854(13) Å mdpi.comresearchgate.net. The C-P-C and O=P-C bond angles are typically close to the tetrahedral angle of 109.5°, with some distortion due to the steric bulk of the substituents and the nature of the P=O double bond mdpi.comresearchgate.net.

The following table presents representative crystallographic data for analogous aryl phosphine oxides.

ParameterTypical ValueCompound Example
Bond Length (Å)
P=O1.485Bis(2,4,6-trimethylphenyl)phosphine oxide mdpi.comresearchgate.net
P-C (Aryl)1.816Bis(2,4,6-trimethylphenyl)phosphine oxide mdpi.comresearchgate.net
Bond Angle (°)
O=P-C114 - 117Bis(2,4,6-trimethylphenyl)phosphine oxide mdpi.comresearchgate.net
C-P-C108.1Bis(2,4,6-trimethylphenyl)phosphine oxide mdpi.comresearchgate.net

Furthermore, crystallographic analysis elucidates the packing of molecules in the crystal lattice and reveals non-covalent interactions that govern the supramolecular structure. These can include intermolecular hydrogen bonds (e.g., C-H···O=P), π-π stacking, and C-H···π interactions between the phenyl rings of adjacent molecules mdpi.com.

Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding, C-H···π Interactions)

Hydrogen Bonding: The polar nature of the P=O functional group in this compound makes it a strong hydrogen bond acceptor. cymitquimica.com This capability is a defining feature of phosphine oxides in supramolecular chemistry.

Additionally, the crystal packing of bis(2,4,6-trimethylphenyl)phosphine oxide reveals short intermolecular O∙∙∙H–C contacts, with distances of 2.561(2) Å and 2.653(2) Å. mdpi.comresearchgate.net These interactions, which can be classified as weak hydrogen bonds, further stabilize the crystal structure.

Table 1: Examples of Non-Covalent Interaction Geometries in a Related Phosphine Oxide Data from the crystal structure of bis(2,4,6-trimethylphenyl)phosphine oxide. mdpi.comresearchgate.net

Interaction TypeDonorAcceptorDistance (Å)
C–H∙∙∙πC6–H8Bπ-system of mesityl ring2.879(3)
C–H∙∙∙πC12–H18Cπ-system of mesityl ring2.842(3)
O∙∙∙H–CO1H16C2.561(2)
O∙∙∙H–CO1H17B2.653(2)

Mass Spectrometry for Fragmentation Pathways and Structural Confirmation

Mass spectrometry is a crucial analytical technique for the structural elucidation of organophosphorus compounds, providing valuable information about their molecular weight and fragmentation patterns upon ionization. While a detailed mass spectral analysis specifically for this compound is not extensively documented, its fragmentation behavior can be inferred from the analysis of closely related compounds, such as methyldiphenylphosphine oxide, and the general principles of mass spectrometry for organophosphorus species.

Upon electron ionization (EI), organophosphorus compounds typically undergo fragmentation through cleavage of the bonds adjacent to the phosphorus atom. For a molecule like this compound, the molecular ion peak (M+) would be expected, followed by fragment ions resulting from the loss of its substituents.

Based on the mass spectrum of the closely related methyldiphenylphosphine oxide (C₁₃H₁₃OP, MW = 216.22), several key fragments are observed that can help predict the fragmentation of this compound. The mass spectrum of methyldiphenylphosphine oxide shows a base peak at m/z 215, corresponding to the loss of a single hydrogen atom. chemicalbook.com Other significant peaks are observed at m/z 201 (loss of a methyl group), m/z 139 (loss of a phenyl group), and m/z 77 (phenyl cation). chemicalbook.com

Extrapolating from this, the electron ionization mass spectrum of this compound (C₇H₉OP, MW = 156.12) would be expected to show a molecular ion peak at m/z 156. Key fragmentation pathways would likely involve:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 141.

Loss of a phenyl radical (•C₆H₅): This would lead to a fragment ion at m/z 79.

Formation of the phenyl cation: A peak at m/z 77 is a common feature in the mass spectra of phenyl-containing compounds.

Cleavage of the P-phenyl bond with hydrogen rearrangement: This can lead to the formation of ions corresponding to the phenyl group.

The fragmentation pattern provides a molecular fingerprint that can be used for structural confirmation and to distinguish it from isomeric compounds.

Table 2: Predicted Key Mass-to-Charge Ratios (m/z) and Corresponding Fragment Ions for this compound

m/z (Predicted)Corresponding Fragment
156[C₇H₉OP]⁺ (Molecular Ion)
141[C₆H₆OP]⁺ (Loss of •CH₃)
79[CH₄OP]⁺ (Loss of •C₆H₅)
77[C₆H₅]⁺ (Phenyl cation)

Reactivity and Reaction Mechanism Studies of Methyl Phenyl Phosphine Oxide

Transformations Involving the Phosphorus-Oxygen Double Bond (P=O)

The phosphorus-oxygen double bond in methyl(phenyl)phosphine oxide is a strong, polar bond that dictates much of the compound's reactivity. The oxygen atom possesses nucleophilic character, while the phosphorus center is electrophilic. Transformations of this bond are central to the utility of phosphine (B1218219) oxides in synthesis.

The interconversion between methyl(phenyl)phosphine and its corresponding oxide is a fundamental process in organophosphorus chemistry. The oxidation state of phosphorus changes from P(III) in the phosphine to P(V) in the phosphine oxide.

Oxidation: Methyl(phenyl)phosphine, like many tertiary phosphines, is susceptible to oxidation. This can occur upon exposure to various oxidizing agents, including atmospheric oxygen, although less basic phosphines like methyldiphenylphosphine are more commonly oxidized with stronger reagents such as hydrogen peroxide. wikipedia.org The oxidation is a highly favorable process, driven by the formation of the very stable phosphorus-oxygen double bond. Activated carbon can also facilitate the selective air oxidation of phosphines to their corresponding oxides at ambient temperatures. nih.gov

Reduction (Deoxygenation): The reduction of the stable P=O bond in this compound back to the phosphine is a more challenging but crucial transformation, especially for regenerating phosphine ligands used as catalysts or reagents in stoichiometric reactions like the Wittig or Appel reactions. mdpi.com A variety of reducing agents have been developed for this purpose. Common methods involve the use of silanes, which are effective for deoxygenating phosphine oxides. mdpi.com

Key reducing agents and their characteristics are summarized below:

Reducing Agent/SystemConditionsStereochemistryNotes
Trichlorosilane (HSiCl₃)Often used with a base like triethylamine (Et₃N)Inversion of configuration at phosphorus (with base)The reaction proceeds with retention of stereochemistry in the absence of a base. wikipedia.org
Hexachlorodisilane (B81481) (Si₂Cl₆)Mild conditionsRetention of configurationOften gives higher yields compared to HSiCl₃ and can be used for a range of phosphine oxides. wikipedia.orgacs.orgmdpi.com
Polymethylhydrosiloxane (B1170920) (PMHS)High temperatures (e.g., 200-250 °C)Not specifiedA cost-effective and environmentally benign reducing agent, though harsh conditions may be required. mdpi.com
Phosphites with IodineRoom temperatureNot specifiedA mild, iodine-catalyzed method using inexpensive trialkyl phosphites. chemistryviews.org
Phosphonic Acid with IodineSolvent-free, heatingRetention of configurationAn environmentally friendly method that works for chiral phosphine oxides without causing racemization. organic-chemistry.org

The mechanism of silane-based reductions often involves the activation of the phosphine oxide, making the phosphorus center more susceptible to nucleophilic attack by the hydride or its equivalent from the silane (B1218182).

Nucleophilic and Electrophilic Reactivity at the Phosphorus Center

The phosphorus atom in this compound is electron-deficient due to the electronegative oxygen, methyl, and phenyl substituents, rendering it susceptible to attack by nucleophiles. semanticscholar.org However, direct nucleophilic substitution at the pentavalent phosphorus center is generally difficult without prior activation of the P=O bond.

Electrophilic Character: The phosphorus center can act as an electrophile. For instance, strong nucleophiles can attack the phosphorus atom, leading to substitution reactions. These reactions often proceed through a pentacoordinate intermediate. researchgate.net The reactivity can be enhanced by converting the oxygen into a better leaving group.

Nucleophilic Character of the P=O Oxygen: The oxygen atom of the phosphine oxide has lone pairs and can act as a nucleophile or a Lewis base. It readily forms hydrogen bonds with protic species. nih.gov This interaction is a key feature in its role as a catalyst or in mediating reactions.

The general mechanisms for substitution at the phosphorus center are analogous to those at carbon, though the geometry is different (tetrahedral phosphorus).

Nucleophilic Substitution (Sɴ2@P): This mechanism involves the attack of a nucleophile on the phosphorus atom, leading to the displacement of a leaving group. The reaction typically proceeds with inversion of configuration at the phosphorus center. researchgate.net

Electrophilic Substitution (Sᴇ2@P): An electrophile attacks the phosphorus atom. In the case of P(III) compounds, this proceeds with retention of configuration. mdpi.comresearchgate.net For P(V) compounds like this compound, the phosphorus center is already electrophilic, and reactions are more commonly initiated by nucleophilic attack.

Phosphine Oxide as a Key Intermediate in Named Reactions (e.g., Wittig-Horner, Appel)

This compound and its derivatives are central to several important named reactions in organic synthesis, often as a thermodynamically stable byproduct that drives the reaction forward.

Wittig and Wittig-Horner Reactions: In the classic Wittig reaction, a phosphorus ylide reacts with an aldehyde or ketone to form an alkene and a tertiary phosphine oxide. wikipedia.orgorganic-synthesis.com The formation of the highly stable phosphorus-oxygen double bond in the phosphine oxide byproduct (with a bond energy of ~130 kcal/mol) is the primary thermodynamic driving force for the entire reaction sequence. wpmucdn.com

The reaction proceeds via a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then collapses to yield the alkene and the phosphine oxide. wpmucdn.com

A key variation is the Horner-Wadsworth-Emmons (HWE) or Wittig-Horner reaction, which uses a phosphonate carbanion instead of a phosphorus ylide. organic-chemistry.orgnih.gov This modification produces a water-soluble phosphate (B84403) ester byproduct, which simplifies product purification compared to the often-difficult separation of triphenylphosphine (B44618) oxide in the standard Wittig reaction. wpmucdn.comorganic-chemistry.org this compound itself can be a precursor to reagents for the Horner-Wittig reaction, which involves a phosphine oxide anion. nih.gov

Appel Reaction: The Appel reaction converts an alcohol to an alkyl halide using a tertiary phosphine (like triphenylphosphine) and a tetrahalomethane (e.g., CCl₄ or CBr₄). jk-sci.comwikipedia.orgorganic-chemistry.org The phosphine oxide is not just a byproduct but is formed as part of the core mechanism.

The mechanism involves several steps:

The phosphine attacks the tetrahalomethane to form a phosphonium (B103445) salt. wikipedia.orgnrochemistry.com

The alcohol is deprotonated, and the resulting alkoxide attacks the phosphonium ion. wikipedia.orgnrochemistry.com

This forms an oxyphosphonium intermediate. organic-chemistry.orgnrochemistry.com

A halide ion then displaces the phosphine oxide in an Sɴ2 reaction, resulting in the desired alkyl halide and the tertiary phosphine oxide. jk-sci.comwikipedia.orgnrochemistry.com

The formation of the stable phosphine oxide drives this reaction to completion. Catalytic versions of the Appel reaction have been developed where the phosphine oxide is reduced back to the phosphine in situ, allowing the use of only a catalytic amount of the phosphorus reagent. ru.nl

Investigation of Reaction Kinetics and Thermodynamic Aspects of Phosphine Oxide Transformations

The kinetics and thermodynamics of reactions involving phosphine oxides are crucial for understanding their reactivity and optimizing reaction conditions.

Thermodynamics: The most significant thermodynamic aspect of phosphine oxide chemistry is the exceptional strength and stability of the phosphorus-oxygen double bond. As mentioned, this high bond energy is the driving force for reactions like the Wittig and Appel reactions. wpmucdn.com Quantum chemical calculations have been employed to study the thermodynamics of various transformations, such as the reduction of phosphine oxides. For example, calculations have shown that the reduction of triphenylphosphine oxide with hexachlorodisilane is a thermodynamically favorable process. acs.org

Kinetics: The rates of phosphine oxide transformations can be influenced by several factors, including the electronic and steric properties of the substituents on the phosphorus atom, solvent polarity, and the nature of the reagents.

Oxidation of Phosphines: The kinetics of phosphine oxidation can be complex. For instance, the oxidation of triphenylphosphine by nitric oxide follows third-order kinetics, being first-order in phosphine and second-order in nitric oxide. researchgate.net The rate of this reaction is sensitive to solvent polarity and is increased by electron-donating substituents on the aryl groups, which enhance the nucleophilicity of the phosphine. researchgate.net

Reduction of Phosphine Oxides: The kinetics of reduction are highly dependent on the chosen method. For example, in the reduction of triphenylphosphine oxide using PMHS, higher temperatures (200-250 °C) were required to achieve significant conversion rates within a reasonable timeframe (1-24 hours). mdpi.com

Appel Reaction: The rate of the Appel reaction is influenced by the solvent. Acetonitrile, for example, is known to stabilize the ionic intermediates and can lead to faster conversions and higher yields compared to less polar solvents. ru.nl

Kinetic studies, often coupled with computational modeling, provide insights into reaction mechanisms, helping to distinguish between different possible pathways and identify rate-determining steps. acs.orgchemrxiv.org

Synthesis and Application of Functionalized Methyl Phenyl Phosphine Oxide Derivatives and Analogues

Design and Synthesis of Functionalized Alkyl/Aryl Phosphine (B1218219) Oxides

The synthesis of functionalized alkyl and aryl phosphine oxides is a significant area of research, driven by their wide applications as ligands for metal catalysts, extracting agents for rare-earth metals, and components in materials science. tandfonline.com The electronic and steric properties of the substituents at the phosphorus atom heavily influence the basicity and complexing ability of the phosphoryl group. tandfonline.com Consequently, a variety of synthetic strategies have been developed to introduce diverse functional groups into the phosphine oxide framework.

A versatile approach to functionalized phosphine oxides involves the reaction of organomagnesium compounds (Grignard reagents) with phosphorus heterocycles like benzo[e]-1,2-oxaphosphorinines and 1,2-oxaphospholene-2-oxide. tandfonline.com This method allows for the substitution of both exocyclic P-Cl and endocyclic P-O bonds, yielding phosphine oxides with a δ-hydroxy group relative to the phosphorus atom. tandfonline.com

Another prominent method for creating C-P bonds is the transition metal-catalyzed coupling of H-phosphine oxides with aryl or alkyl halides, a reaction known as the Hirao reaction. mdpi.comacs.org Palladium and nickel catalysts are commonly employed to facilitate the coupling of (hetero)aryl halides with H-phosphine oxides, providing access to a broad range of arylphosphine oxides. mdpi.comorganic-chemistry.org This method is valued for its tolerance of various functional groups. organic-chemistry.org Recent advancements have also explored the use of arynes for a mild, transition-metal-free synthesis of aryl-phosphine oxides. organic-chemistry.org

The direct functionalization of secondary phosphine oxides offers another synthetic route. By deprotonating the P-H bond with a strong base like n-butyllithium, a lithium phosphine oxide intermediate is generated in situ. researchgate.net This nucleophilic species can then react with a variety of electrophiles, such as aldehydes, to produce α-hydroxy phosphine oxides. researchgate.net This approach has been successfully applied to synthesize functionalized alkynyl phosphine oxides without undesired cyclization side reactions. researchgate.net

Furthermore, existing tertiary phosphine oxides can be modified to introduce new functionalities. For instance, the dearylation of readily available arylphosphine oxides using a sodium hydride-iodide composite generates sodium phosphinites. ntu.edu.sg These intermediates can subsequently react with a range of carbon electrophiles to furnish new, functionalized phosphine oxides. ntu.edu.sg This strategy has been used to synthesize unsymmetrical tertiary phosphine oxides. ntu.edu.sg

The table below summarizes various synthetic methods for functionalized phosphine oxides.

MethodStarting MaterialsReagentsProduct TypeRef
Grignard ReactionBenzo[e]-1,2-oxaphosphorinines, 1,2-oxaphospholene-2-oxideGrignard Reagents (RMgX)2-Hydroxyaryl-alkenylphosphine oxides tandfonline.com
Hirao Coupling(Hetero)aryl halides, H-phosphine oxidesPalladium or Nickel catalyst, BaseArylphosphine oxides mdpi.comorganic-chemistry.org
Aryne C-P Bond FormationArynes, H-phosphine oxides-Aryl-phosphine oxides organic-chemistry.org
Deprotonation/AlkylationSecondary phosphine oxidesn-Butyllithium, Electrophiles (e.g., aldehydes)α-Hydroxy phosphine oxides, Alkynyl phosphine oxides researchgate.net
Dearylation/FunctionalizationArylphosphine oxidesSodium hydride-iodide, Carbon electrophilesUnsymmetrical tertiary phosphine oxides ntu.edu.sg

Development of Bis(phosphine oxide) Architectures and Hybrid Ligands

The development of molecules containing two or more phosphine oxide moieties, known as bis(phosphine oxide)s or multi(phosphine oxide)s, has garnered significant interest due to their strong coordination abilities with metal ions. These architectures are crucial in areas such as solvent extraction, catalysis, and the design of supramolecular structures.

A common strategy for synthesizing bis(phosphine oxide)s involves the reaction of a phosphinite intermediate with a dihaloalkane. For example, the dearylation of triphenylphosphine (B44618) oxide can generate a phosphinite that subsequently reacts with dibromides to yield bis-phosphine oxides. ntu.edu.sg Similarly, the deprotonation of secondary phosphine oxides followed by reaction with dihaloalkanes provides a route to unsymmetrical bis(phosphine oxide)s. researchgate.net For instance, sodium phosphinites formed from the deprotonation of dialkylphosphine oxides can be alkylated with 1-bromo-3-chloropropane, with the differing reactivity of the C-Br and C-Cl bonds allowing for sequential and controlled synthesis. researchgate.net

Another approach involves the direct coupling of phosphine-containing building blocks. For example, the reaction of bis(hydroxyphenyl)phenylphosphine oxide with dibromoalkanes in the presence of a base leads to the formation of macrocyclic oxaphosphacyclophanes, which are a class of bis(phosphine oxide) architectures. acs.org The synthesis of bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide, a photoinitiator for dental adhesives, was achieved by reacting a functionalized acid chloride with phenylphosphine dilithium, followed by oxidation. beilstein-journals.orgresearchgate.net

Hybrid ligands, which incorporate both a "hard" phosphine oxide donor and a "soft" phosphine donor within the same molecule, have also been developed. researchgate.net These ligands, such as Ph₂P(CH₂)n P(O)Ph₂, exhibit hemilability, meaning they can coordinate to a metal center in either a bidentate or monodentate fashion. researchgate.netwikipedia.org This property is advantageous in catalysis, as the phosphine oxide group can dissociate to create a vacant coordination site for substrate binding. The synthesis of these hybrid ligands often involves the selective oxidation of one phosphorus atom in a corresponding bis(phosphine) precursor. wikipedia.org

The table below presents examples of synthetic routes to bis(phosphine oxide)s and hybrid ligands.

Architecture TypeSynthetic ApproachKey ReagentsExample ProductRef
Acyclic Bis(phosphine oxide)Dearylation/AlkylationNaH-Iodide, DibromoalkanesBis-phosphine oxides linked by alkyl chains ntu.edu.sg
Macrocyclic Bis(phosphine oxide)CyclizationBis(hydroxyphenyl)phenylphosphine oxide, Dibromoalkanes, K₂CO₃Oxaphosphacyclophanes acs.org
Functionalized Bis(acylphosphine oxide)Acylation/OxidationPhenylphosphine dilithium, Functionalized acid chloride, H₂O₂Bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide beilstein-journals.orgresearchgate.net
Hybrid Phosphine-Phosphine OxideSelective OxidationBis(diphenylphosphino)alkanes, Oxidizing agentPh₂P(CH₂)n P(O)Ph₂ wikipedia.org

Polymeric and Immobilized Phosphine Oxide Systems

Incorporating phosphine oxide moieties into polymer structures has led to the development of materials with enhanced thermal stability, flame retardancy, and metal-binding capabilities. These polymeric and immobilized systems find applications in catalysis, separation science, and materials science.

One major class of such materials is phosphine oxide-containing porous organic polymers (POPs). nih.gov These POPs are typically synthesized through Friedel-Crafts reactions, where phosphine monomers (often with multiple phenyl substituents) are cross-linked with external linkers like formaldehyde dimethyl acetal or 1,3-bis(bromomethyl)benzene in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃). nih.gov The resulting phosphine-containing polymer is then oxidized to generate the phosphine oxide functionalities. nih.gov These materials possess high surface areas and pore volumes, making the P=O groups accessible for applications such as anchoring transition metals for catalysis. nih.gov

Another synthetic strategy involves the polymerization of monomers that already contain the phosphine oxide group. For instance, trivinylphosphine oxide (TVPO) can undergo radical polymerization or Michael-like addition reactions to form polymeric materials. mdpi.com TVPO itself can be synthesized via the reaction of vinylmagnesium bromide with phosphoryl trichloride. mdpi.com Similarly, multifunctional phosphine oxide-containing monomers can be prepared and subsequently polymerized. An example is the synthesis of 3-((4-((bis(hydroxymethyl)phosphoryl)methyl)phenethyl)thio)propanoic acid, which can undergo solvent-free polycondensation to yield hyperbranched polyesters. researchgate.net

Reversible addition-fragmentation chain-transfer (RAFT) polymerization has also been employed to create well-defined phosphine oxide-containing polymers. researchgate.net This technique allows for control over the polymer architecture and molecular weight.

Immobilization of phosphine oxide ligands onto solid supports is another important area. This can be achieved by synthesizing phosphine oxide derivatives with functional groups that can be covalently attached to a support material, such as silica or a polymer resin. This approach is beneficial for catalytic applications, as it facilitates catalyst recovery and reuse.

The table below highlights different approaches to polymeric and immobilized phosphine oxide systems.

System TypeSynthetic MethodMonomers/PrecursorsKey FeaturesRef
Porous Organic Polymers (POPs)Friedel-Crafts reaction followed by oxidationPhenyl-substituted phosphines, cross-linkers (e.g., FDA)High surface area, porous, metal-binding sites nih.gov
Addition PolymersRadical polymerization, Michael additionTrivinylphosphine oxide (TVPO)Flame retardant properties mdpi.com
Polycondensation PolymersSolvent-free polycondensation3-((4-((bis(hydroxymethyl)phosphoryl)methyl)phenethyl)thio)propanoic acidHyperbranched structures researchgate.net
Controlled Radical PolymerizationRAFT PolymerizationPhosphine oxide-containing (meth)acrylatesWell-defined polymer architectures researchgate.net

Applications in Materials Science (e.g., as additives, components of supramolecular structures)

Methyl(phenyl)phosphine oxide and its derivatives are utilized in materials science due to their unique properties, including polarity, thermal stability, and coordination ability. chemimpex.comcymitquimica.com These characteristics make them valuable as additives in polymers, as building blocks for supramolecular assemblies, and as ligands in the synthesis of advanced materials.

As additives, phosphine oxides can enhance the properties of polymers. For example, methyl(diphenyl)phosphine oxide is employed in the formulation of polymers and coatings to improve their thermal and mechanical properties. chemimpex.com The incorporation of the polar phosphine oxide group can increase the glass transition temperature and improve the flame retardancy of the host polymer. researchgate.net Trivinylphosphine oxide, for instance, has been investigated as a flame-retardant additive. mdpi.com

In the realm of supramolecular chemistry, the strong hydrogen bond accepting ability of the phosphine oxide oxygen atom is a key feature. This allows for the construction of well-defined, non-covalent assemblies. Secondary phosphine oxides, which contain a P-H bond, can act as both hydrogen bond donors and acceptors, leading to the formation of extended networks in the solid state. mdpi.comresearchgate.net For example, the crystal structure of bis(2,4,6-trimethylphenyl)phosphine (B184252) oxide reveals intermolecular O∙∙∙H–C contacts that influence the crystal packing. mdpi.comresearchgate.net Bis(phosphine oxide)s are particularly effective as building blocks for supramolecular structures, including macrocycles and cages, through coordination with metal ions or via hydrogen bonding interactions. acs.org

This compound and its analogues also serve as important ligands in coordination chemistry and catalysis, which are integral to the synthesis of new materials. chemimpex.comcymitquimica.com They can act as ligands for transition metals, influencing the efficiency and selectivity of catalytic reactions used to produce complex organic molecules and polymers. chemimpex.com The coordination of phosphine oxides to metal centers is also a key principle in their use as extracting agents for separating and purifying metals, an important process in materials refining.

The table below summarizes the applications of this compound derivatives in materials science.

Application AreaRole of Phosphine OxideSpecific ExampleKey PropertyRef
Polymer AdditivesFlame retardant, Thermal stabilizerTrivinylphosphine oxide in polymersReduces flammability, increases thermal stability mdpi.com
Polymer FormulationEnhancing mechanical propertiesMethyl(diphenyl)phosphine oxide in coatingsImproves durability and heat resistance chemimpex.com
Supramolecular ChemistryHydrogen bond acceptor/donorBis(2,4,6-trimethylphenyl)phosphine oxide crystal packingDirects self-assembly through intermolecular forces mdpi.comresearchgate.net
Supramolecular ChemistryBuilding block for macrocyclesBis(hydroxyphenyl)phenylphosphine oxide in oxaphosphacyclophanesForms stable macrocyclic structures acs.org
Catalysis/Materials SynthesisLigand for metal catalystsMethyl(diphenyl)phosphine oxide in cross-coupling reactionsModulates catalyst activity and selectivity chemimpex.com

Future Directions and Emerging Research Areas in Methyl Phenyl Phosphine Oxide Chemistry

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability for the synthesis of fine chemicals and active pharmaceutical ingredients. nih.govthieme.denih.gov The integration of methyl(phenyl)phosphine oxide synthesis and its applications into flow chemistry systems is a promising future direction. Flow reactors, characterized by narrow channels, provide superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly beneficial for managing exothermic reactions or handling hazardous reagents. nih.govnih.gov

Table 1: Comparison of Batch vs. Flow Chemistry for this compound Applications

FeatureTraditional Batch ProcessingContinuous Flow Chemistry
Heat Transfer Limited by surface-area-to-volume ratio; risk of thermal runaways.High surface-area-to-volume ratio; excellent heat transfer and temperature control.
Mixing Can be inefficient, leading to local concentration gradients.Rapid and efficient mixing, ensuring reaction homogeneity.
Safety Large volumes of hazardous materials; increased risk.Small reaction volumes at any given time; enhanced safety. nih.gov
Scalability Often requires re-optimization of conditions ("scaling up").Scalable by running the process for a longer duration ("scaling out").
Automation Complex to fully automate multi-step sequences.Readily integrated with automated pumps, sensors, and purification modules. thieme.de

Applications in Sustainable Chemistry and Biocatalysis

A significant challenge in reactions that utilize phosphines (e.g., Wittig, Mitsunobu, Staudinger reactions) is the generation of stoichiometric amounts of phosphine (B1218219) oxide byproduct, such as triphenylphosphine (B44618) oxide (TPPO). bdmaee.netmdpi.comnih.gov The removal of this byproduct can be difficult and generates considerable waste, undermining the sustainability of the process. bdmaee.net A major focus of green chemistry in this area is the development of catalytic cycles where the phosphine oxide is reduced back to the parent phosphine in situ. mdpi.com

Future research concerning this compound will increasingly target its role in sustainable catalytic systems. This involves exploring more efficient and environmentally benign reducing agents to regenerate the corresponding phosphine. Polymethylhydrosiloxane (B1170920) (PMHS), a low-cost byproduct of the silicone industry, has emerged as a promising green reductant for various phosphine oxides, offering a metal-free reduction pathway that proceeds without a solvent. mdpi.comresearchgate.net The development of heterogeneous catalysts, where a phosphine oxide derivative is anchored to a solid support like multiwalled carbon nanotubes, facilitates easy separation and recycling, further enhancing the sustainability of these reactions. mdpi.com

Biocatalysis represents another frontier. The use of enzymes to perform stereoselective transformations is a cornerstone of green chemistry. Researchers have begun to explore enzyme-catalyzed reactions, such as the monoacetylation of prochiral bis(hydroxymethyl)phenylphosphine (B1604606) oxides, to achieve desymmetrization and produce chiral phosphine oxides with high enantiomeric excess. researchgate.net Expanding the scope of biocatalysis to this compound and its derivatives could provide novel, highly selective, and sustainable routes to valuable P-chiral building blocks.

Development of Novel Analytical Tools for In Situ Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization and the discovery of new reactivity. The development of analytical tools for real-time, in situ monitoring of reactions involving this compound is a key research area. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is an exceptionally powerful technique for this purpose due to its high sensitivity to the chemical environment of the phosphorus nucleus. mdpi.comnih.gov

In situ NMR allows researchers to track the consumption of reactants, the formation of intermediates, and the appearance of products directly in the reaction vessel without altering the system. rsc.org This provides invaluable mechanistic insights, as demonstrated in studies monitoring the formation of metal-organic frameworks and the progress of esterification reactions promoted by phosphine oxides. rsc.orgresearchgate.net Future advancements will likely involve coupling flow reactors directly with NMR spectrometers or other spectroscopic tools like FT-IR, enabling continuous, real-time analysis of reactions under flow conditions. researchgate.net These integrated systems will accelerate the collection of kinetic data and facilitate rapid optimization of complex reaction networks involving this compound.

Table 2: Analytical Techniques for Monitoring this compound Reactions

TechniqueInformation ProvidedModeAdvantages
³¹P NMR Spectroscopy Identification of P-containing species, quantification, kinetic data. mdpi.comresearchgate.netIn situ / Ex situHigh sensitivity for phosphorus, detailed structural information.
¹H and ¹³C NMR Structural elucidation of organic components, reaction progress. acs.orgIn situ / Ex situComplements ³¹P NMR for full structural analysis.
FT-IR Spectroscopy Monitoring of functional group changes (e.g., P=O stretch). nih.govIn situ / Ex situCan be integrated into flow systems via probes for real-time data.
Mass Spectrometry Identification of products and high-molecular-weight intermediates. rsc.orgEx situ (typically)High sensitivity and accurate mass determination.

Exploration of New Reactivity Manifolds and Catalytic Paradigms

While often considered a stable byproduct, the phosphine oxide group possesses unique electronic properties that can be harnessed for catalysis and novel chemical transformations. An emerging paradigm is the use of phosphine oxides as weak Lewis base organocatalysts. hku.hk For example, 3-methyl-1-phenyl-3-phospholene 1-oxide has been shown to be an effective catalyst in the conversion of isocyanates. acs.org This opens the door for this compound and its derivatives to be employed as catalysts in a range of organic reactions, moving beyond their traditional role as ligands or byproducts.

The synthesis of P-stereogenic compounds, where the phosphorus atom is the chiral center, is a significant challenge with high rewards, as these molecules are valuable in asymmetric catalysis. nih.gov Research is focused on developing new stereospecific transformations of P-stereogenic secondary phosphine oxides, including this compound precursors, into a diverse array of tertiary phosphine oxides. nih.gov Furthermore, novel reaction pathways are being uncovered, such as the difunctionalization of alkynes that proceeds via a P-centered radical addition mechanism to furnish β-ketophosphine oxides. acs.org Another innovative approach is the use of a triphenylphosphine oxide/oxalyl chloride system to promote esterification under mild, neutral conditions, showcasing a new reactivity pattern for phosphine oxides as coupling reagents. researchgate.net The continued exploration of these and other reactivity manifolds will undoubtedly expand the synthetic utility of this compound.

Q & A

Q. What are the common synthetic methodologies for preparing methyl(phenyl)phosphine oxide in high yields?

this compound can be synthesized via multicomponent reactions such as the Kabachnik–Fields reaction , which combines 2-formylbenzoic acid, primary amines, and secondary phosphine oxides under catalyst-free conditions. This method achieves yields of 94–99% by optimizing reaction time (10–20 min) and solvent (acetonitrile at 25°C) . Alternative approaches include cobalt-catalyzed C(sp²)–P cross-coupling , though this requires metal catalysts and ligands .

Q. How can this compound be characterized using spectroscopic techniques?

  • 31P NMR : Confirms the presence of the P=O group, with chemical shifts typically around δ 20–30 ppm. Diastereomers can be identified via split signals (e.g., 35:65 dr for trifluoromethyl-substituted derivatives) .
  • 13C NMR : In DMSO-d6, signals for aromatic carbons adjacent to phosphorus appear at ~125–140 ppm, while the methyl group resonates at ~20 ppm .
  • X-ray crystallography : Resolves steric and electronic effects on molecular geometry, such as P–O bond conjugation with phenyl rings .

Advanced Research Questions

Q. What factors influence the diastereomeric ratio in reactions involving this compound?

Diastereomer formation arises from the P-stereogenic center and substituent steric/electronic effects. For example:

  • Bulky groups (e.g., naphthyl) enhance dr due to restricted rotation, enabling chromatographic separation .
  • Electron-withdrawing substituents (e.g., trifluoromethyl) skew dr to 35:65 by altering transition-state energetics .
  • Solvent polarity and temperature can further modulate dr by stabilizing specific conformers .

Q. How does the electronic structure of this compound affect its reactivity in catalytic processes?

  • Conjugation effects : The phenyl ring's alignment with the P=O bond (coplanar vs. perpendicular) influences electron density at phosphorus. Enhanced conjugation lowers reduction barriers (e.g., diphenylsilane-mediated reduction) .
  • Ligand behavior : this compound acts as a monodentate ligand in platinum(II) complexes, with 1JPt-P coupling constants (~2519 Hz) indicating trans configurations. Steric hindrance from substituents impacts catalytic regioselectivity in hydroformylation .

Q. What are the challenges in reducing this compound to its corresponding phosphine, and how can they be addressed?

  • Reduction barriers : Steric congestion around phosphorus (e.g., bridgehead methyl groups in bicyclic derivatives) increases activation energy (~30.4 kcal/mol). Microwave irradiation (140°C, 6 h) with phenyl silane improves efficiency by overcoming kinetic limitations .
  • In situ reactivity : Reduced phosphines are often unstable; immediate complexation with metals (e.g., Pt(PhCN)₂Cl₂) stabilizes the product .

Methodological Considerations

Q. How can computational modeling aid in predicting the reactivity of this compound derivatives?

Density functional theory (DFT) calculates activation barriers for reduction or ligand substitution. For example, steric maps of bicyclic phosphine oxides predict slower reduction kinetics due to hindered silane access .

Q. What strategies optimize the separation of diastereomers in phosphine oxide synthesis?

  • Column chromatography : Effective for derivatives with large steric differences (e.g., phenyl vs. naphthyl groups) .
  • Chiral auxiliaries : Introduce temporary stereochemical handles (e.g., oxoisoindolinyl groups) to enhance dr before cleavage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.